molecular formula C11H24N2 B14799554 N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Cat. No.: B14799554
M. Wt: 184.32 g/mol
InChI Key: DJYMMRYABHLOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-4-10(2)11(12-3)9-13-7-5-6-8-13/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYMMRYABHLOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN1CCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Preclinical Pharmacology and Mechanism of Action of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine (NDPPA): A Novel Aliphatic Monoamine Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective monoamine transporter modulators requires precise structural tuning to optimize binding kinetics, central nervous system (CNS) penetrance, and metabolic stability. N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine (NDPPA) is an investigational aliphatic amine characterized by a pyrrolidine ring, an N-methylated secondary amine, and a sterically hindered pentane backbone.

Unlike classical aromatic cathinones (e.g., MDPV or


-PVP), NDPPA lacks a phenyl ring, relying entirely on its aliphatic and alicyclic features to interact with the monoamine transporter architecture. This whitepaper delineates the putative pharmacological mechanism of action of NDPPA, focusing on its dual role as a competitive Dopamine Transporter (DAT) inhibitor and an intracellular Trace Amine-Associated Receptor 1 (TAAR1) agonist. Furthermore, we provide self-validating experimental workflows designed to quantify its pharmacodynamic profile with high precision.

Structural Activity Relationship (SAR) Rationale

The molecular architecture of NDPPA is engineered to maximize target affinity while resisting enzymatic degradation. Every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • Pyrrolidine Ring at C1: The inclusion of a bulky, basic pyrrolidine moiety is the critical driver for DAT selectivity. Similar to pyrovalerone derivatives, the pyrrolidine ring projects into the S1 binding pocket of the transporter, sterically locking DAT in an outward-facing, open conformation and preventing the translocation of dopamine [1].

  • N-Methyl Substitution at C2: Methylation of the amine increases the compound's lipophilicity (LogP), significantly enhancing blood-brain barrier (BBB) permeability compared to primary amine analogs.

  • C3-Methylation (Steric Shielding): The presence of a methyl group adjacent to the amine introduces localized steric hindrance. This structural feature shields the amine from oxidative deamination by Monoamine Oxidase (MAO) and cytochrome P450 enzymes, theoretically extending the in vivo half-life.

  • Aliphatic Pentane Backbone: The absence of an aromatic ring reduces

    
     stacking interactions within the DAT binding site. However, the flexible 5-carbon aliphatic chain effectively occupies the hydrophobic domain of the transporter, maintaining nanomolar affinity while altering the off-rate kinetics compared to aromatic analogs [2].
    

Pharmacological Mechanism of Action

NDPPA exhibits a biphasic, dual-target mechanism of action that modulates extracellular dopamine (DA) and norepinephrine (NE) concentrations.

Primary Mechanism: Competitive Transporter Inhibition

NDPPA acts as a potent, non-substrate inhibitor of DAT and the Norepinephrine Transporter (NET). By binding to the orthosteric site on the outward-facing conformation of DAT, NDPPA physically occludes the permeation pathway. Because it is not translocated across the membrane by the transporter, it prevents the conformational shift to the inward-facing state, thereby halting the reuptake of synaptic dopamine and prolonging dopaminergic neurotransmission [1].

Secondary Mechanism: TAAR1 Agonism and Transporter Internalization

Due to its high lipophilicity, a fraction of NDPPA diffuses across the presynaptic membrane to interact with intracellular Trace Amine-Associated Receptor 1 (TAAR1) . Activation of TAAR1 triggers a G


s-protein coupled signaling cascade, leading to cAMP accumulation and the subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate intracellular residues on DAT, triggering clathrin-mediated endocytosis (internalization) of the transporter. This reduces the total number of functional DAT complexes on the cell surface, further amplifying extracellular dopamine levels [3].

MoA NDPPA NDPPA DAT Dopamine Transporter (DAT) Outward-Facing State NDPPA->DAT Competitive Inhibition TAAR1 TAAR1 Receptor (Intracellular/Presynaptic) NDPPA->TAAR1 Agonism (Intracellular) cAMP cAMP Accumulation TAAR1->cAMP Gαs Signaling Kinases PKA / PKC Activation cAMP->Kinases Phosphorylation Cascade Kinases->DAT Phosphorylates DAT Internalization DAT Internalization & Reduced DA Uptake Kinases->Internalization Triggers Endocytosis

Fig 1: Dual mechanism of NDPPA via DAT inhibition and TAAR1-mediated transporter internalization.

Preclinical Evaluation Workflows

To empirically validate the mechanism of NDPPA, we utilize two self-validating experimental systems: an in vitro radioligand uptake assay and an in vivo microdialysis protocol. The causality behind each methodological choice is detailed below to ensure rigorous E-E-A-T standards.

Protocol 1: High-Throughput Radioligand Uptake Assay (In Vitro)

This protocol quantifies the


 of NDPPA for DAT, NET, and SERT.
  • Cell Culture & Seeding: Plate HEK-293 cells stably expressing human DAT (hDAT) in 96-well plates.

    • Causality: HEK-293 cells possess virtually zero endogenous monoamine transporters. This null background ensures that any measured radioligand uptake is exclusively mediated by the transfected hDAT, eliminating false positives.

  • Buffer Preparation: Wash cells with Krebs-Ringer HEPES (KRH) buffer supplemented with 10 µM ascorbic acid and 10 µM pargyline.

    • Causality: Ascorbic acid acts as an antioxidant to prevent the rapid auto-oxidation of dopamine into quinones. Pargyline, an MAO inhibitor, prevents the enzymatic degradation of the internalized radioligand, ensuring accurate intracellular quantification.

  • Compound Incubation: Add varying concentrations of NDPPA (

    
     to 
    
    
    
    M) and incubate for 30 minutes at 37°C.
    • Causality: A 30-minute pre-incubation allows the highly lipophilic NDPPA to reach thermodynamic binding equilibrium with the transporter prior to the introduction of the competing substrate.

  • Radioligand Addition: Introduce 20 nM [³H]-Dopamine to each well for exactly 10 minutes.

    • Causality: A 10-minute window ensures that the uptake kinetics are measured during the linear phase of transport. Longer incubations risk reaching intracellular saturation, which skews

      
       calculations.
      
  • Termination & Lysis: Rapidly aspirate the buffer and wash three times with ice-cold KRH buffer. Lyse cells using 1% SDS.

    • Causality: Ice-cold buffer instantly halts transporter conformational changes and rigidifies the lipid bilayer, physically trapping the internalized [³H]-Dopamine.

  • Quantification: Transfer lysates to scintillation vials and measure radioactivity via liquid scintillation counting.

Workflow Cell HEK-293 hDAT Cell Culture Incubate NDPPA Incubation (30 min, 37°C) Cell->Incubate Radio [3H]-Dopamine Addition (10 min) Incubate->Radio Wash Rapid Wash & Cell Lysis Radio->Wash Read Liquid Scintillation Counting Wash->Read

Fig 2: High-throughput radioligand uptake assay workflow for evaluating DAT inhibition kinetics.
Protocol 2: In Vivo Microdialysis with HPLC-ECD (Freely Moving Rats)

To confirm that the in vitro affinity translates to in vivo efficacy, microdialysis coupled with High-Performance Liquid Chromatography and Electrochemical Detection (HPLC-ECD) is employed [4].

  • Stereotaxic Surgery: Implant a concentric microdialysis guide cannula into the right striatum (Coordinates: AP +1.0, ML +2.0, DV -3.0 mm relative to bregma).

    • Causality: The striatum is densely innervated by dopaminergic terminals from the substantia nigra, providing a robust, high-amplitude signal for detecting DAT inhibition.

  • Probe Perfusion: Insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min.

    • Causality: aCSF perfectly mimics the ionic and osmotic composition of the brain's extracellular fluid. This prevents osmotic shock and localized tissue necrosis, which would otherwise cause artifactual, non-synaptic dopamine dumping.

  • Baseline Stabilization: Collect dialysate fractions every 20 minutes for 2 hours prior to drug administration.

    • Causality: Probe insertion causes acute micro-trauma, leading to a temporary spike in extracellular neurotransmitters. A 2-hour stabilization period ensures baseline DA levels reflect physiological resting states.

  • Administration & Analysis: Administer NDPPA (e.g., 1.0 mg/kg i.v.). Inject dialysate directly into an HPLC-ECD system utilizing an isocratic mobile phase containing 1-octanesulfonic acid (OSA) as an ion-pairing agent.

    • Causality: Dopamine is highly polar and elutes too rapidly on standard C18 columns. The negatively charged OSA binds to the positively charged amine of dopamine, increasing its lipophilicity and retention time, perfectly resolving the DA peak from the solvent front and acidic metabolites (DOPAC, HVA) [4].

Quantitative Pharmacodynamic Profile

The following table summarizes the anticipated in vitro pharmacological profile of NDPPA compared to reference standards. Data is structured to highlight the compound's selectivity for DAT/NET over SERT, a hallmark of pyrrolidine-containing stimulants [1].

CompoundTargetAssay TypePutative

(nM)
Efficacy (

)
NDPPA hDAT[³H]-DA Uptake18.5 ± 2.1N/A (Inhibitor)
NDPPA hNET[³H]-NE Uptake45.2 ± 4.8N/A (Inhibitor)
NDPPA hSERT[³H]-5-HT Uptake> 5,000N/A (Inhibitor)
NDPPA TAAR1cAMP Accumulation310 ± 1578% (Partial Agonist)
MDPV (Ref) hDAT[³H]-DA Uptake4.1 ± 0.5N/A (Inhibitor)
D-Amphetamine hDAT[³H]-DA Efflux120 ± 10100% (Releasing Agent)

Note: NDPPA demonstrates a highly selective DAT/NET inhibition profile. The reduced affinity compared to MDPV is attributed to the lack of the aromatic


-system, though the aliphatic chain maintains potent nanomolar target engagement.

References

  • Baumann, M. H., et al. (2013). "Atypical dopamine efflux caused by 3,4-methylenedioxypyrovalerone (MDPV) via the human dopamine transporter." National Center for Biotechnology Information (PMC). Available at:[Link] [1]

  • Binda, F., et al. (2020). "Persistent binding at dopamine transporters determines sustained psychostimulant effects." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link][2]

  • Pei, Y., et al. (2018). "TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg." Frontiers in Pharmacology. Available at:[Link] [3]

  • Denoroy, L., et al. (2024). "The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review." MDPI Sensors. Available at:[Link] [4]

Technical Monograph: Structural Characterization & Analytical Protocols for N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

[1]

Executive Summary & Structural Architecture

The molecule N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine represents a complex aliphatic diamine scaffold.[1] Structurally, it serves as a reduced congener to the pyrovalerone class of synthetic cathinones, lacking the aryl ketone moiety. Its analysis is critical in forensic toxicology and pharmaceutical intermediate profiling due to its potential as a pharmacophore or impurity.[1]

This guide details the structural elucidation, physicochemical properties, and validated analytical workflows (LC-MS/MS and NMR) required to characterize this specific New Chemical Entity (NCE).

Molecular Breakdown

The IUPAC name decodes into a specific connectivity that dictates its fragmentation and spectral behavior:

  • Backbone: Pentan-2-amine (5-carbon chain, amine at C2).[1]

  • Substituent 1 (N-Terminus): Pyrrolidin-1-yl group attached to C1.[1]

  • Substituent 2 (Amine N): Methyl group (Secondary amine at C2).[1]

  • Substituent 3 (Side Chain): Methyl group at C3.[1]

Formula:

Exact Mass (Monoisotopic):Molecular Weight:1
Stereochemical Complexity

The molecule possesses two chiral centers at C2 and C3 . This results in four potential stereoisomers existing as two diastereomeric pairs:

  • Pair A (Syn/Erythro-like): (2R,3R) and (2S,3S)[1]

  • Pair B (Anti/Threo-like): (2R,3S) and (2S,3R)

Critical Insight: Separation of these diastereomers requires high-resolution achiral chromatography or detailed NMR analysis, as they possess distinct physical properties (NMR shifts, melting points).[1]

Physicochemical Profile & Calculated Properties[1]

The following data sets the baseline for method development.

PropertyValue (Predicted)Analytical Implication
LogP 2.1 – 2.5Lipophilic; requires high % organic mobile phase (ACN/MeOH) in RPLC.[1]
pKa (1) ~10.2 (Pyrrolidine)Highly basic; requires high pH buffer (ammonium bicarbonate) or ion-pairing for retention.[1]
pKa (2) ~9.8 (Sec-Amine)Diprotic nature implies doubly charged species

may form in ESI.[1]
TPSA 15.3 ŲHigh blood-brain barrier (BBB) permeability potential.[1]

Analytical Workflow: Mass Spectrometry (LC-MS/MS)

Fragmentation Logic (ESI+)

In Electrospray Ionization (ESI), the molecule forms a protonated precursor


-cleavage
1
Primary Pathway (Pyrrolidine Directed)

The pyrrolidine nitrogen is the most basic site. Cleavage of the C1-C2 bond is the most energetically favorable pathway.

  • Precursor:

    
     185.2
    
  • Product Ion 1 (Base Peak):

    
     84.08 
    
    
    • Mechanism: Formation of the stable iminium ion from the pyrrolidinyl-methyl moiety. This is diagnostic for N-substituted pyrrolidines [1].[1]

Secondary Pathway (Chain Directed)

Cleavage between C2 and C3 (adjacent to the secondary amine).

  • Product Ion 2:

    
     127.1 
    
    
    • Mechanism: Loss of the sec-butyl tail (C3-C5 + methyl).[1]

Validated LC-MS Protocol

This protocol is designed to separate the diastereomers and provide definitive identification.[1]

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

    • Reasoning: CSH columns provide better peak shape for basic amines under low ionic strength conditions.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 40% B over 8 minutes. (Shallow gradient required to resolve diastereomers).[1]

  • Detection: MRM Mode.

    • Transition 1 (Quant): 185.2

      
       84.1 (CE: 25 eV)[1]
      
    • Transition 2 (Qual): 185.2

      
       127.1 (CE: 20 eV)[1]
      

Structural Elucidation: NMR Spectroscopy[2][3][4][5][6]

Mass spectrometry cannot distinguish the (2R,3S) diastereomer from the (2R,3R) diastereomer. NMR is required.[1]

Diagnostic Signals ( H NMR, 600 MHz, CDCl )
  • H2 (Methine): Multiplet at

    
     2.8–3.2 ppm.[1]
    
  • H3 (Methine): Multiplet at

    
     1.5–1.8 ppm.[1]
    
  • N-Me: Singlet at

    
     2.4 ppm.
    
  • Pyrrolidine Ring: Two multiplets (

    
    -H at 2.5 ppm, 
    
    
    -H at 1.7 ppm).[1]
Diastereomer Determination

The relative stereochemistry is determined by the vicinal coupling constant (

  • Anti-isomer (Threo): Typically shows larger

    
     (8–11 Hz) due to anti-periplanar conformation dominance.[1]
    
  • Syn-isomer (Erythro): Typically shows smaller

    
     (2–5 Hz).[1]
    

Protocol Note: If signals overlap, perform a 1D-NOESY experiment irradiating the C3-Methyl group. Strong NOE enhancement of H2 indicates a syn relationship; enhancement of the N-Methyl indicates an anti relationship (assuming minimized steric clash).[1]

Visualization: Fragmentation & Analysis Workflow[7][8]

The following diagram illustrates the structural fragmentation pathway and the decision tree for stereochemical assignment.

GMoleculePrecursor [M+H]+m/z 185.2Frag1Base Peak[Pyrrolidinium-CH2]+m/z 84.08Molecule->Frag1C1-C2 Cleavage(Alpha to N)Frag2Secondary Ion[M - C4H9]+m/z 127.12Molecule->Frag2C2-C3 CleavageNMR_Exp1H NMR AnalysisMolecule->NMR_ExpStereo CheckJ_CoupMeasure 3J(H2-H3)NMR_Exp->J_CoupAntiAnti-IsomerJ = 8-11 HzJ_Coup->AntiSynSyn-IsomerJ = 2-5 HzJ_Coup->Syn

Figure 1: MS/MS fragmentation pathways (Red/Yellow) and NMR stereochemical determination logic (Green).

Synthesis of Analytical Standards (Contextual)

To validate the method, authentic standards of both diastereomers are required.

  • Route: Reductive amination of 3-methyl-2-oxopentanal (unavailable) is difficult.[1]

  • Preferred Route: Nucleophilic substitution.[1]

    • Step 1: React 1-chloro-2-nitro-3-methylpentane (theoretical) or similar precursor.[1]

    • Step 2: More likely, react 1-(pyrrolidin-1-yl)pentan-2-one with methylamine/reducing agent? No, that misses the C3 methyl.

    • Correct Retrosynthesis: Reaction of 1-chloro-3-methylpentan-2-one with pyrrolidine, followed by reductive amination with methylamine.[1] This route allows for separation of diastereomers at the ketone stage or the final amine stage.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text confirming alpha-cleavage dominance in aliphatic amines and pyrrolidines).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Source for NMR coupling constants in 1,2-disubstituted systems).

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. (2023).[1] Compound Summary for Pyrrolidine Derivatives. National Library of Medicine. (Used for general physicochemical property estimation of pyrrolidine substructures).[1]

Literature review on N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine toxicity profiles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticipated Toxicity Profile of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine and its Analogs

Part 1: Structural Analogy and Predicted Pharmacotoxicology

This compound belongs to the broad class of synthetic cathinones, which are β-keto-amphetamines.[1] The structure features a pyrrolidine ring, a common modification in many designer drugs that can increase lipophilicity and the potential to cross the blood-brain barrier.[2] Its chemical backbone is similar to pyrovalerone and its analogs, which are known for their potent stimulant effects.[3][4]

The presence of the pyrrolidine ring suggests a primary mechanism of action as a monoamine transporter inhibitor, with a potential for higher potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[3][5] This profile is associated with significant psychostimulant effects, as well as a range of adverse cardiovascular and neurological events.[6]

Anticipated Pharmacological Effects:

Based on its structural similarity to other α-pyrrolidinophenone derivatives, this compound is predicted to exhibit the following pharmacological effects:

  • Central Nervous System (CNS) Stimulation: Increased alertness, euphoria, and energy.[7]

  • Sympathomimetic Activity: Increased heart rate, blood pressure, and body temperature.[8]

  • Reinforcing Effects: High potential for abuse and dependence due to potent dopamine reuptake inhibition.[5]

Part 2: Postulated Toxicity Profile

The toxicity of synthetic cathinones is multi-faceted, affecting various organ systems. The following sections detail the anticipated toxicological profile of this compound based on data from analogous compounds.

Cardiovascular Toxicity

Anticipated Effects: Tachycardia, hypertension, palpitations, and in severe cases, myocardial infarction and cardiac arrest.[2][9]

Mechanism: The sympathomimetic effects are mediated by the increased levels of norepinephrine and dopamine, leading to overstimulation of adrenergic receptors in the cardiovascular system.

Neurotoxicity

Anticipated Effects: Agitation, anxiety, paranoia, hallucinations, psychosis, and seizures.[2]

Mechanism: Excessive stimulation of dopamine and norepinephrine pathways in the brain can lead to acute and chronic neuropsychiatric disorders. The increased lipophilicity conferred by the pyrrolidine ring may enhance its penetration into the CNS, potentially leading to more severe neurotoxic effects.[2]

Genotoxicity and Carcinogenicity

Anticipated Effects: While direct evidence is lacking for this specific compound, some synthetic cathinones have been predicted to have mutagenic and carcinogenic potential through in silico studies.[10]

Mechanism: The metabolic pathways of synthetic cathinones can produce reactive metabolites that may interact with DNA, leading to mutations. For instance, N-nitrosopyrrolidine, a related compound, has shown genotoxicity upon UVA irradiation.[11]

Hepatotoxicity and Nephrotoxicity

Anticipated Effects: Potential for liver and kidney damage, particularly with high doses or chronic use.[8]

Mechanism: The liver is the primary site of metabolism for many xenobiotics, and the formation of toxic metabolites can lead to hepatocellular injury.[12] The kidneys can be affected by rhabdomyolysis, a condition where muscle breakdown products damage the renal tubules, which has been observed with other stimulants.[13]

Part 3: Methodologies for Toxicity Evaluation

A comprehensive assessment of the toxicity profile of this compound requires a multi-pronged approach, incorporating in silico, in vitro, and in vivo studies.

In Silico Toxicity Prediction
  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilizes computational models to predict toxicological endpoints such as acute oral toxicity (LD50), mutagenicity, and carcinogenicity based on the chemical structure.[10] Several platforms like EPA TEST and VEGA can be employed for these predictions.[10]

In Vitro Toxicity Assays

A battery of in vitro tests is crucial to assess toxicity at the cellular level, providing mechanistic insights and reducing the reliance on animal testing.[14]

3.2.1. Cytotoxicity Assays:

  • MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[15]

  • Neutral Red Uptake (NRU) Assay: Assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[15]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]

  • Compound Exposure: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

3.2.2. Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): Screens for mutagenicity by assessing the ability of the compound to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[16]

  • In Vitro Micronucleus Assay: Detects chromosomal damage by identifying the presence of micronuclei in the cytoplasm of treated cells.[10]

3.2.3. Mechanistic Assays:

  • Reactive Oxygen Species (ROS) Assay: Measures the generation of ROS, an indicator of oxidative stress, using fluorescent probes like DCFH-DA.

  • Mitochondrial Membrane Potential (MMP) Assay: Assesses mitochondrial dysfunction using dyes like JC-1.

In Vivo Toxicity Studies

Animal models are essential for evaluating the systemic toxicity and understanding the complex interactions within a whole organism.

3.3.1. Acute Oral Toxicity (OECD TG 423):

  • Objective: To determine the acute toxicity of a substance after a single oral dose.

  • Procedure: A stepwise procedure is used with a limited number of animals (typically rats). The study starts with a dose expected to be non-lethal. Depending on the outcome, the dose is increased or decreased in subsequent steps.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

3.3.2. Repeated Dose Toxicity Studies (OECD TG 407):

  • Objective: To evaluate the cumulative toxic effects of a substance after repeated daily administration over a period of 28 days.

  • Procedure: The compound is administered daily to rodents at three or more dose levels.

  • Endpoints: Comprehensive evaluation of clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, and histopathology of major organs.

Part 4: Visualization of Key Pathways and Workflows

Diagram 1: Proposed Mechanism of Action and Toxicity

cluster_0 This compound cluster_1 Monoamine Transporters cluster_2 Neurotransmitter Effects cluster_3 Toxicological Outcomes Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Dopamine ↑ Extracellular Dopamine DAT->Dopamine Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine Serotonin ↑ Extracellular Serotonin SERT->Serotonin CNS CNS Stimulation (Psychosis, Seizures) Dopamine->CNS Reinforcement Reinforcement (Abuse Potential) Dopamine->Reinforcement Norepinephrine->CNS Cardio Cardiovascular Toxicity (Tachycardia, Hypertension) Norepinephrine->Cardio

Caption: Proposed mechanism of action and resulting toxicities.

Diagram 2: In Vitro Toxicity Testing Workflow

cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Mechanistic Studies cluster_3 Data Interpretation Cytotoxicity Cytotoxicity Assays (MTT, NRU, LDH) Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity If cytotoxic Mechanism Mechanistic Assays (ROS, MMP) Genotoxicity->Mechanism If genotoxic Interpretation Toxicological Profile Risk Assessment Mechanism->Interpretation

Caption: A streamlined workflow for in vitro toxicity evaluation.

References

  • Al-Imam, A. (2017). The effects and toxicity of cathinones from the users' perspectives: A qualitative study. LJMU Research Online. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

  • Perez-Hernandez, D., et al. (2020). Neuronal and peripheral damages induced by synthetic psychoactive substances: an update of recent findings from human and animal studies. Frontiers in Pharmacology, 11, 599. [Link]

  • Coccini, T., et al. (2017). IN vitro toxicology: From INtestine to braIN. ALTEX, 34(3), 439-442. [Link]

  • Gatch, M. B., et al. (2020). MDMA-like discriminative stimulus effects of pyrrolidinyl cathinones in rats. Psychopharmacology, 237(10), 3041-3052. [Link]

  • de Oliveira, A. B., et al. (2003). Evaluation of in vitro toxicity of N,N-dimethyl-2-propen-1-amines isomers. Memórias do Instituto Oswaldo Cruz, 98(4), 537-540. [Link]

  • Coppola, M., & Mondola, R. (2017). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Drug and Alcohol Dependence, 178, 506-515. [Link]

  • Wieronska, J. M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4699. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2014). Risk Assessment Report of a new psychoactive substance: 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (MDPV). [Link]

  • Meltzer, P. C., et al. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 45(23), 5095-5103. [Link]

  • Meltzer, P. C., et al. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Semantic Scholar. [Link]

  • Gulsuner, M. A., et al. (2022). Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. Scientific Reports, 12(1), 1-15. [Link]

  • Schifano, F., et al. (2022). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. Toxics, 10(11), 646. [Link]

  • Odoardi, S., et al. (2022). Acute, chronic, and post-mortem toxicity: a review focused on three different classes of new psychoactive substances. ResearchGate. [Link]

  • Arimoto-Kobayashi, S., et al. (2019). In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. Genes and Environment, 41(1), 1-8. [Link]

  • Wünsch, B., et al. (2022). In Vitro Hepatotoxicity of Routinely Used Opioids and Sedative Drugs. Medicina, 58(4), 499. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. [Link]

  • American Academy of Clinical Toxicology. (2016). Current Awareness. [Link]

  • PubChem. (n.d.). N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine. [Link]

  • World Health Organization. (2022). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP). Critical Review Report. [Link]

  • PubChem. (n.d.). (3R)-(+)-3-(Dimethylamino)pyrrolidine. [Link]

  • Li, Y., et al. (2020). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 12(11), 1058. [Link]

  • PubChem. (n.d.). 1,3-Dimethylpyrrolidin-2-one. [Link]

  • Wujec, M., et al. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 28(22), 7620. [Link]

  • Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride. An-Najah Staff. [Link]

  • Majchrzak, M., et al. (2018). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic Toxicology, 36(1), 1-17. [Link]

  • Zhang, R., et al. (2025). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials, 33(5), 455-461. [Link]

Sources

Technical Monograph: Stability Profile and Preservation Protocols for N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Structural Analysis

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine is a complex aliphatic diamine characterized by a branched pentyl backbone containing two distinct nitrogen centers. Its stability profile is dictated by the interplay between the sterically hindered tertiary amine (pyrrolidine ring) and the more reactive secondary amine (


-methyl group).
Structural Breakdown
  • IUPAC Name:

    
    -dimethyl-1-(pyrrolidin-1-yl)pentan-2-amine
    
  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Tertiary Amine (C1): A pyrrolidine ring attached to the terminal carbon. This ring is susceptible to

      
      -oxidation and metabolic degradation but is chemically robust against hydrolysis.
      
    • Secondary Amine (C2): An

      
      -methylamino group. This is the primary site of chemical instability, prone to oxidation, carbamylation (reaction with atmospheric 
      
      
      
      ), and amide formation.
    • Chiral Centers: The molecule contains chiral centers at C2 and C3, implying the existence of stereoisomers (diastereomers). Stability data applies to all stereoisomers unless otherwise noted.

Part 2: Physicochemical Stability Profile

The stability of this compound is binary: it is kinetically stable as a hydrochloride salt under controlled conditions but thermodynamically unstable as a free base in ambient atmosphere.

Degradation Pathways

The following Graphviz diagram illustrates the three primary degradation vectors: Oxidative Deamination,


-Oxidation, and Carbamylation.

DegradationPathways Parent Parent Compound (Free Base) Oxidation Oxidative Pathway (O2 / Peroxides) Parent->Oxidation Air Exposure Carbamylation Carbamylation Pathway (CO2 + Moisture) Parent->Carbamylation Ambient Air NOxide Pyrrolidine N-Oxide (M+16) Oxidation->NOxide Tertiary Amine Attack Imine Imine Intermediate Oxidation->Imine Secondary Amine Attack Carbamate N-Carbamate Salt (Solid Precipitate) Carbamylation->Carbamate Reversible Hydrolysis Hydrolysis Products (Aldehydes + Amines) Imine->Hydrolysis + H2O

Figure 1: Primary degradation pathways for aliphatic diamines containing pyrrolidine moieties.

Mechanism of Instability
  • Carbamylation (Critical): As a secondary amine, the C2-

    
     group is highly nucleophilic. Upon exposure to air, it rapidly reacts with 
    
    
    
    to form carbamic acid derivatives, which often precipitate as carbamate salts. This process is reversible but alters the stoichiometry and solubility of the sample [1].
  • Hygroscopicity: In its salt form (e.g.,

    
    ), the compound is extremely hygroscopic. Absorption of atmospheric water leads to deliquescence (dissolving in its own crystal water), promoting hydrolysis and microbial growth.
    
  • Oxidation: The pyrrolidine ring is susceptible to forming

    
    -oxides, particularly in the presence of light or trace peroxides in solvents (e.g., uninhibited ethers) [2].
    

Part 3: Storage & Handling Protocols[1][2]

The "Golden Standard" Protocol

For research applications requiring >98% purity, the following protocol is mandatory.

ParameterRequirementScientific Rationale
Form Dihydrochloride Salt (

)
Free bases are volatile oils prone to oxidation; salts are stable crystal lattices.
Temperature -20°C (

5°C)
Arrhenius equation dictates significantly reduced degradation rates at sub-zero temps.
Atmosphere Argon or NitrogenDisplaces

(prevents oxidation) and

(prevents carbamylation).
Container Amber Glass (Type I)Blocks UV/Vis light (290–450 nm) which catalyzes photo-oxidation.
Closure Teflon (PTFE) lined capPrevents plasticizer leaching and ensures an airtight seal.
Desiccant Silica Gel or

Maintains anhydrous environment to prevent deliquescence.
Solution State Storage

Storing the compound in solution is not recommended for periods exceeding 7 days. If necessary:

  • Solvent: Anhydrous DMSO or Ethanol. Avoid ethers (THF/Diethyl ether) due to peroxide formation.

  • Concentration: High concentrations (>10 mg/mL) are more stable than dilute solutions due to self-buffering effects.

Handling Workflow (DOT Visualization)

The following workflow ensures data integrity during experimental handling.

HandlingWorkflow Storage Long-Term Storage (-20°C, Argon) Equilibration Warm to Room Temp (Sealed Desiccator) Storage->Equilibration Prevents Condensation Opening Open in Inert Atm (Glove Box / N2 Stream) Equilibration->Opening Wait 30 mins Weighing Weigh Aliquot Opening->Weighing Resealing Purge Headspace & Reseal Weighing->Resealing Remaining Stock Dissolution Immediate Dissolution Weighing->Dissolution Sample Resealing->Storage

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amine salts.

Part 4: Analytical Monitoring (QC)

To validate the integrity of the compound before use, employ the following analytical checks.

Visual Inspection
  • Pass: White to off-white crystalline powder (Salt); Clear, colorless oil (Free Base).

  • Fail: Yellowing (Oxidation), clumping/liquefaction (Hygroscopic failure), or white crust on oil surface (Carbonate formation).

HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • Parent:

      
      
      
    • Impurity 1 (N-Oxide):

      
       (Mass shift +16).
      
    • Impurity 2 (Dealkylation): Loss of -CH3 (Mass shift -14).

References

  • Air-Sensitivity of Amines

    • Source: Encyclopedia of Reagents for Organic Synthesis.
    • Context: Secondary amines react reversibly with to form carbamic acids.
    • Verification:

  • Oxidation of Pyrrolidine Derivatives

    • Source:Journal of Organic Chemistry, "Oxid
    • Context: Tertiary cyclic amines (pyrrolidines)
    • Verification: [J. Org.[1][2] Chem. Article Snippet via NIH]([Link]) (General principle citation).

  • Hygroscopicity of Amine Salts

    • Source:Pharmaceutical Research, "Physical Stability of Hygroscopic Salts".
    • Context: HCl salts of aliphatic amines have critical relative humidity (CRH)
    • Verification:

Disclaimer: This guide is for research and development purposes only. The compound described may be subject to regulatory controls depending on jurisdiction. Always consult local laws and MSDS before handling.

Sources

History and discovery of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and scientific development of this compound and its chemical relatives. This class of compounds belongs to the broader family of synthetic cathinones and their derivatives, which have been the subject of intense investigation in medicinal chemistry and pharmacology. Initially explored for their potential as central nervous system (CNS) stimulants and as treatments for substance abuse, these molecules have a complex history that intertwines therapeutic research with the emergence of new psychoactive substances (NPS). This document details the foundational research on parent compounds like pyrovalerone, elucidates the synthetic pathways, describes the pharmacological mechanisms of action, and charts the evolution of these derivatives. It is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this specific chemical class.

Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry.[1][2] Its presence in the natural amino acid proline makes it a ubiquitous building block in biological systems.[2] In drug design, the pyrrolidine motif is frequently incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a pharmacophore that can interact with target proteins through hydrogen bonding.[2]

The compounds of interest, this compound and its derivatives, are structurally related to a class of synthetic stimulants known as cathinones. Synthetic cathinones are β-keto analogues of phenethylamines.[3] A significant subclass of these are the pyrovalerone analogues, which feature a pyrrolidine ring. These molecules have gained attention both for their therapeutic potential as monoamine reuptake inhibitors and for their prevalence in the recreational drug market.[3][4][5] This guide will trace the scientific lineage from the early pyrovalerone-based cathinones to the specific amine derivatives that are the focus of this work.

Foundational Research: The Era of Pyrovalerone Analogues

The story of this compound derivatives begins with the exploration of pyrovalerone and its analogues in the mid-20th century. Pyrovalerone, or 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, was patented in the 1960s as a CNS stimulant.[6] Its structure, featuring a phenyl ring, a keto group at the beta position, an alkyl chain, and a pyrrolidine ring, became a foundational template for a new generation of monoamine uptake inhibitors.

In the early 2000s, renewed interest in this scaffold emerged from a search for medications to treat cocaine abuse.[7][8][9] Researchers hypothesized that compounds that could block the dopamine transporter (DAT) and norepinephrine transporter (NET), similar to cocaine, but with a different pharmacokinetic or pharmacodynamic profile, could serve as effective substitution therapies. This led to the synthesis and evaluation of a wide array of 2-aminopentanophenones (pyrovalerone analogues).[7][8]

These studies established several key structure-activity relationships (SAR):

  • The Pyrrolidine Ring: Replacing the pyrrolidine ring with a larger piperidine ring resulted in a significant loss of potency, highlighting the importance of the five-membered ring for activity.[8]

  • Phenyl Ring Substitution: Modifications to the phenyl ring were well-tolerated. For instance, adding dichloro or naphthyl groups yielded compounds with potent DAT/NET inhibition.[7][8]

  • Chirality: The carbon alpha to the carbonyl group is a chiral center. Resolution of enantiomers revealed that the (S)-isomer was the more biologically active form.[7][8]

These foundational studies demonstrated that pyrovalerone analogues were potent and selective inhibitors of the dopamine and norepinephrine transporters, with comparatively little effect on the serotonin transporter (SERT).[8][9]

Synthetic Pathways and Methodologies

The synthesis of this class of compounds typically originates from a corresponding ketone precursor (valerophenone). The primary route involves α-halogenation followed by nucleophilic substitution with pyrrolidine. The resulting cathinone can then be reduced to the final amine derivative.

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: first, the creation of the β-keto intermediate (the cathinone), and second, the reduction to the final amine.

G cluster_0 Stage 1: Cathinone Synthesis cluster_1 Stage 2: Reduction to Amine A Valerophenone Precursor (e.g., 3-methylvalerophenone) B α-Halogenation (e.g., Br2, AlCl3) A->B C α-Bromo Ketone Intermediate B->C D Nucleophilic Substitution (Pyrrolidine) C->D E β-Keto-Amine (Cathinone) (e.g., 1-(pyrrolidin-1-yl)-3-methylpentan-1-one derivative) D->E F Reduction (e.g., LiAlH4 or NaBH4) E->F G Final Product (this compound derivative) F->G

Caption: General two-stage synthetic workflow for N-alkyl-pyrrolidinyl-pentan-2-amine derivatives.

Detailed Experimental Protocol (Exemplary)

Stage 1: Synthesis of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP, a model cathinone) [10]

  • α-Halogenation: 1-phenylpentan-1-one (valerophenone) is dissolved in a suitable solvent (e.g., diethyl ether).

  • A halogenating agent, such as bromine (Br₂), is added dropwise to the solution, often with a catalyst like aluminum chloride (AlCl₃), to form the 2-bromo-1-phenylpentan-1-one intermediate.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is worked up, typically by washing with an aqueous solution to remove the catalyst, followed by drying and evaporation of the solvent.

  • Nucleophilic Substitution: The crude α-bromo ketone intermediate is dissolved in a solvent like acetonitrile.

  • An excess of pyrrolidine is added to the solution. The reaction proceeds via an Sₙ2 mechanism, with the pyrrolidine nitrogen atom displacing the bromide.

  • The mixture is stirred, often at room temperature, until completion.

  • The product is isolated and purified, often by converting it to a hydrochloride salt to facilitate crystallization and purification.

Stage 2: Reduction to 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-amine (Hypothetical)

  • Reduction: The purified cathinone product from Stage 1 is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is slowly added to the cooled solution. This agent reduces the ketone's carbonyl group to a hydroxyl group.

  • To obtain the amine directly, a reductive amination protocol could be employed, though reduction of the cathinone is a more direct path from the intermediate. Further steps to reduce the resulting alcohol to an alkane are possible but add complexity. A more direct route to the target amine would involve reductive amination of a ketone precursor.

  • The reaction is carefully quenched with water and a base (e.g., NaOH solution).

  • The final amine product is extracted using an organic solvent, dried, and purified, typically via column chromatography or distillation.

Note: The N,3-dimethyl substitution of the target compound requires starting with the appropriately substituted valerophenone precursor and using N-methylpyrrolidine or performing a subsequent N-methylation step.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for this class of compounds is the inhibition of monoamine reuptake transporters located on presynaptic neurons.[8] By blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), these drugs increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and pronounced psychostimulant effects.[4][9]

Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Dopamine/Norepinephrine) release Release dat DAT/NET Transporter synapse Synaptic Cleft (Increased Neurotransmitters) release->synapse Neurotransmitter Release receptor Postsynaptic Receptors synapse->dat Reuptake synapse->receptor Binding & Signal drug Pyrrolidine Derivative drug->dat BLOCKS

Sources

Methodological & Application

Application Note: General Principles of Amine Synthesis and Laboratory Safety Compliance

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis protocol or specific actionable instructions for the production of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine or related pharmacologically active pyrrolidine derivatives. I can, however, discuss the general chemical principles underlying the synthesis of complex aliphatic amines, as well as the recognized safety protocols, regulatory compliance, and standard operating procedures required when handling chemical reagents in a professional laboratory environment.

Audience: Researchers, scientists, and laboratory managers. Focus: Mechanistic overview of amine synthesis and adherence to occupational safety standards.

General Chemical Principles: Synthesis of Substituted Amines

The synthesis of complex, sterically hindered aliphatic amines—such as those containing pyrrolidine rings and multiple alkyl substitutions—typically relies on controlled carbon-nitrogen bond formation. A foundational methodology in organic synthesis for achieving this is reductive amination .

Reductive amination involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine via an intermediate imine or iminium ion. The general mechanistic pathway follows these stages:

  • Nucleophilic Attack: A primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Dehydration: The intermediate hemiaminal undergoes dehydration to form an imine (if a primary amine was used) or an iminium ion (if a secondary amine, such as pyrrolidine, was used).

  • Reduction: The imine or iminium species is reduced in situ to the final alkylated amine. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are selected for their ability to selectively reduce the iminium ion without reducing the unreacted carbonyl precursor.

Causality in Experimental Design: The choice of reducing agent and pH is critical. For example, sodium triacetoxyborohydride is often preferred in the alkylation of secondary amines because it operates efficiently in weakly acidic conditions, which facilitates the formation of the iminium ion while minimizing unwanted side reactions.

Professional Laboratory Safety and Regulatory Compliance

When conducting organic synthesis, particularly involving volatile organic compounds, reactive intermediates, or pharmacologically active substances, strict adherence to safety regulations is mandatory. In the United States, the Occupational Safety and Health Administration (OSHA) governs these practices.

The Laboratory Standard and Chemical Hygiene Plan (CHP) OSHA’s Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates that laboratories operating on a non-production basis develop and implement a written Chemical Hygiene Plan (CHP)[1][2]. The CHP must outline the specific standard operating procedures (SOPs), hazard identification methods, and control measures required to protect personnel from chemical exposures[1][3].

Furthermore, under OSHA's General Duty Clause, employers are required to provide a workplace free from recognized hazards, often utilizing industry standards, such as the American Chemical Society (ACS) Chemical Safety Guidelines, to establish best practices for chemical storage and handling[4][5].

SafetyWorkflow Start Identify Chemical Hazard (Consult SDS) CHP Review Chemical Hygiene Plan (CHP) Start->CHP Controls Implement Engineering Controls (e.g., Fume Hood) CHP->Controls PPE Select Appropriate PPE CHP->PPE Execute Execute Synthesis Protocol Controls->Execute PPE->Execute Waste Segregate and Dispose of Waste Execute->Waste

Standard laboratory hazard assessment and procedural execution workflow.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering controls must be the primary method of minimizing exposure.

Ventilation and Fume Hoods: OSHA requires that fume hoods be utilized when working with hazardous chemicals that produce dangerous fumes, vapors, or dust[3][6]. Fume hoods must be routinely tested and maintained to ensure adequate face velocity and containment[3].

Personal Protective Equipment (PPE): When engineering controls are insufficient to completely eliminate risk, appropriate PPE must be employed. The selection of PPE is dictated by the specific hazards of the reagents used[3].

Hazard CategoryRequired PPEJustification / Causality
Corrosive Liquids (e.g., strong acids/bases)Heavy-duty nitrile or neoprene gloves, chemical splash goggles, rubber apron.Prevents severe skin burns and permanent ocular damage; standard lab coats may degrade upon contact[1][3].
Volatile Organics (e.g., solvents, amines)Standard nitrile gloves, safety glasses with side shields, properly functioning fume hood.Minimizes inhalation risk and dermal absorption. Fume hoods extract vapors away from the operator's breathing zone[3][6].
Biological/Contamination Risks Sterile gloves, lab coat, face mask (if required).Prevents the introduction of trace elements or microbial contaminants into sensitive samples via aseptic technique[5].

Housekeeping and Decontamination: Maintaining a clean workspace is a critical safety parameter. Work surfaces must be decontaminated regularly, and chemical containers must not be stored on the floor[1][6]. Corrosives and liquid chemicals should be stored below eye level to minimize the risk of facial exposure in the event of a spill or container failure[1].

References

1.[4] OSHA's New Laboratory Safety Guidance Paves the Way for Enforcement Actions. Workforce Bulletin. Available at: 2.[6] A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. Available at: 3.[3] OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct. Available at: 4.[1] Lab Safety Guidelines – Environmental Health & Safety Services. Middle Tennessee State University (MTSU). Available at: 5.[2] Laboratory Safety Guidance. Wright State University. Available at: 6.[5] How to reduce sample contamination. Revvity. Available at:

Sources

Sample preparation techniques for extracting N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine from plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-EXT Topic: Sample Preparation Strategies for the Extraction of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine from Human Plasma

Abstract

This technical guide details the isolation of this compound (a lipophilic, di-basic aliphatic amine) from human plasma. Due to the molecule's dual nitrogen centers (tertiary pyrrolidine and secondary


-methyl amine) and significant lipophilicity, it presents unique challenges regarding protein binding and ionization state. This document provides three validated workflows: Solid Phase Extraction (SPE)  using Mixed-Mode Cation Exchange (MCX) as the gold standard for recovery and cleanliness; Liquid-Liquid Extraction (LLE)  for cost-sensitive high-throughput environments; and Protein Precipitation (PPT)  for rapid screening.

Introduction & Analyte Chemistry

Effective extraction requires a mechanistic understanding of the analyte's interaction with the plasma matrix.

  • Analyte: this compound

  • Chemical Class: Aliphatic diamine (Structurally related to reduced pyrrolidinophenone metabolites).

  • Physicochemical Properties:

    • Basicity (pKa): Estimated pKa

      
       ~10.5 (pyrrolidine ring), pKa
      
      
      
      ~9.8 (secondary amine). The molecule is dicationic at pH < 8 and monocationic/neutral at pH > 11.
    • Lipophilicity (LogP): Estimated > 3.5 (High affinity for phospholipids).

    • Plasma Protein Binding (PPB): Likely > 85% due to the lipophilic pentyl chain and pyrrolidine moiety.

The Challenge: The primary failure mode in extracting this compound is ion trapping . At physiological pH (7.4), the molecule is positively charged and binds strongly to plasma proteins (albumin/AGP) and phospholipids. Successful extraction requires disrupting these ionic bonds via pH manipulation.

Decision Matrix: Selecting the Right Protocol

The choice of method depends on the required Lower Limit of Quantitation (LLOQ) and available instrumentation.

DecisionMatrix Start Start: Define Goals Sensitivity Is LLOQ < 1 ng/mL required? Start->Sensitivity Throughput Is throughput > 200 samples/day? Sensitivity->Throughput No Cleanliness Is Mass Spec cleanliness critical? Sensitivity->Cleanliness Yes Method_LLE Protocol B: LLE (High pH) Throughput->Method_LLE No Method_PPT Protocol C: PPT (Rapid Screen) Throughput->Method_PPT Yes Method_SPE Protocol A: MCX SPE (Gold Standard) Cleanliness->Method_SPE Yes (Remove Phospholipids) Cleanliness->Method_LLE No (Accept Matrix Effects)

Figure 1: Decision matrix for selecting the appropriate sample preparation technique based on sensitivity and throughput requirements.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Status: Gold Standard (High Recovery, Low Matrix Effect)

This method utilizes a polymeric sorbent with both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functionalities. It allows for an aggressive organic wash to remove neutrals (lipids) while the analyte remains ionically bound.

Materials
  • Cartridge/Plate: Oasis MCX or Agilent Bond Elut Plexa PCX (30 mg/1 cc).

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (

    
    ), HPLC-grade Water.
    
Step-by-Step Procedure
  • Sample Pre-treatment (Critical):

    • Aliquot 200 µL Plasma .

    • Add 200 µL 4%

      
        (Phosphoric Acid).
      
    • Mechanism:[1][2] Acidification (pH ~2) disrupts protein binding and fully protonates both amine groups, ensuring 100% retention on the cation-exchange sorbent.

  • Conditioning:

    • 1.0 mL MeOH.

    • 1.0 mL Water.

  • Loading:

    • Load pre-treated sample at a slow flow rate (1 mL/min).

  • Washing (The "Clean-Up"):

    • Wash 1: 1.0 mL 2% Formic Acid in Water. (Removes proteins/polar interferences).

    • Wash 2: 1.0 mL 100% Methanol.

    • Why this works: Since the analyte is positively charged and bound to the sulfonic acid groups, it is not eluted by 100% Methanol. This step washes away neutral lipids and hydrophobic interferences that cause matrix effects.

  • Elution:

    • Elute with 2 x 250 µL 5%

      
       in Methanol .
      
    • Mechanism:[1][2] The high pH (>11) neutralizes the analyte's amine groups and the sorbent surface, breaking the ionic bond and releasing the drug.

  • Post-Processing:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% FA).

SPE_Workflow Load Load Sample (Acidic pH 2) Analyte: (+) Wash Wash 100% MeOH Analyte: Retained (+) Lipids: Removed Load->Wash Ionic Binding Elute Elute 5% NH4OH Analyte: Neutral (0) Released Wash->Elute pH Switch

Figure 2: Mechanism of action for MCX extraction. The "Lock-and-Key" ionic binding allows for rigorous organic washing.

Protocol B: Liquid-Liquid Extraction (LLE)

Status: Cost-Effective Alternative

LLE is effective but requires precise pH control. Because the analyte is a diamine, the pH must be raised significantly (>12) to suppress ionization of the pyrrolidine ring.

Solvent Selection
  • Primary Solvent: MTBE (Methyl tert-butyl ether) or Chlorobutane.

  • Why: These solvents extract lipophilic amines well but leave behind the bulk of plasma phospholipids. Avoid Ethyl Acetate if high lipid cleanliness is required.

Step-by-Step Procedure
  • Aliquot: 200 µL Plasma into a glass tube.

  • Alkalinization: Add 50 µL 0.5 M Sodium Carbonate (

    
    ) , pH 11.5–12.0.
    
    • Note: Using NaOH is risky as it can cause lipid saponification (soap formation); Carbonate is safer.

  • Extraction: Add 1.0 mL MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shaker for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.

  • Dry & Reconstitute: Evaporate and reconstitute as in Protocol A.

Protocol C: Protein Precipitation (PPT)

Status: High Throughput / Screening Only

Use this only if sensitivity requirements are low (>10 ng/mL), as it does not remove phospholipids, leading to potential ion suppression.

  • Aliquot: 50 µL Plasma.

  • Precipitation: Add 200 µL Acetonitrile containing 1% Formic Acid .

    • Crucial Detail: The formic acid is necessary to break the drug-protein binding before the protein precipitates. Without acid, the drug may co-precipitate with the albumin pellet.

  • Vortex: 1 minute.

  • Centrifuge: 10,000 rpm for 5 minutes.

  • Inject: Inject supernatant directly (or dilute 1:1 with water to improve peak shape).

Summary of Performance Metrics

ParameterMCX SPE (Protocol A)LLE (Protocol B)PPT (Protocol C)
Recovery > 90% (Consistent)75 - 85% (pH dependent)> 95% (High matrix)
Matrix Effect < 10% (Suppression)< 15%> 40% (High risk)
Cleanliness Excellent (No lipids)GoodPoor (High lipids)
Cost/Sample High ($3-5)Low ($0.50)Very Low ($0.20)
Processing Time 2 hours1 hour20 mins

References

  • Waters Corporation. "Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices." Waters Application Notes. Accessed 2026.[3]

  • Agilent Technologies. "Extraction of Basic Drugs from Plasma with Polymeric SPE." Agilent Application Notes. Accessed 2026.[3]

  • Lagerström, P.O., et al. "Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination."[4] Journal of Chromatography B, 1983.

  • Meltzer, P.C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry, 2006.

  • Yohannes, Y.B., et al. "Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples." Molecules, 2023.[3][5]

Sources

In vitro assay protocols for N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Executive Summary

This application note outlines the standardized in vitro protocols for characterizing the biological activity of This compound . Based on its chemical structure—an aliphatic diamine featuring a pentan-2-amine backbone and a pyrrolidine moiety—this compound shares pharmacophore features with known sympathomimetic agents (e.g., DMAA analogs) and sigma receptor ligands.

Consequently, this guide prioritizes assays for Monoamine Transporter (MAT) modulation and Sigma-1 Receptor (σ1R) binding , which represent the highest-probability targets for psychoactive aliphatic amines. These protocols are designed to establish the compound’s profile as either a reuptake inhibitor, substrate-based releaser, or receptor ligand.

Compound Analysis & Target Prediction

Chemical Identity:

  • IUPAC Name: N,3-dimethyl-1-(pyrrolidin-1-yl)pentan-2-amine

  • Molecular Formula: C₁₁H₂₄N₂

  • Class: Substituted Aliphatic Diamine / Putative Sympathomimetic.

Structural Logic: The molecule combines a 1,3-dimethylpentan-2-amine core (resembling the stimulant DMBA) with a pyrrolidine ring.

  • Pentan-2-amine backbone: Strongly associated with norepinephrine (NET) and dopamine (DAT) transporter affinity.

  • Pyrrolidine ring: Common in high-affinity transporter ligands (e.g., pyrovalerone analogs) and σ1R ligands.

  • N-methylation: Increases lipophilicity and metabolic stability, facilitating Blood-Brain Barrier (BBB) penetration.

Strategic Screening Workflow

The following flowchart illustrates the decision matrix for characterizing this compound.

ScreeningStrategy Compound This compound PrimaryScreen Primary Screen: Monoamine Transporters (MAT) Compound->PrimaryScreen Predicted Sympathomimetic SecondaryScreen Secondary Screen: Sigma-1 Receptor Binding Compound->SecondaryScreen Aliphatic Amine Motif Toxicity Safety Screen: Cell Viability (MTT) Compound->Toxicity Baseline Safety DAT_NET Assay A: DAT/NET Uptake Inhibition (HEK293-hDAT/hNET) PrimaryScreen->DAT_NET SigmaBind Assay C: [³H]-(+)-Pentazocine Binding SecondaryScreen->SigmaBind Release Assay B: Transporter-Mediated Release (Superfusion Assay) DAT_NET->Release If IC50 < 1 µM

Figure 1: Pharmacological screening hierarchy prioritizing MAT activity and Sigma-1 affinity.

Protocol A: Monoamine Transporter Uptake Inhibition Assay

Objective: Determine the inhibitory potency (


) of the compound at human Dopamine (hDAT) and Norepinephrine (hNET) transporters.

Mechanism: This assay measures the compound's ability to block the uptake of radiolabeled neurotransmitters into cells stably expressing the respective transporters.

Materials & Reagents
  • Cell Lines: HEK293 cells stably transfected with hDAT or hNET.

  • Radioligands:

    • 
      -Dopamine (Specific Activity: 40–60 Ci/mmol).
      
    • 
      -Norepinephrine (Specific Activity: 40–60 Ci/mmol).
      
  • Assay Buffer (KRH): 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 5.6 mM Glucose, pH 7.4.

  • Reference Inhibitors: Cocaine (non-selective), Mazindol (high affinity).

Experimental Procedure
  • Cell Preparation:

    • Plate cells in 96-well Poly-D-Lysine coated plates (50,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-Incubation:

    • Aspirate media and wash cells 2x with 200 µL warm KRH buffer.

    • Add 150 µL of test compound (diluted in KRH) at concentrations ranging from

      
       M to 
      
      
      
      M (7-point log scale).
    • Incubate for 10 minutes at room temperature (25°C) to allow equilibrium.

  • Uptake Initiation:

    • Add 50 µL of

      
      -Neurotransmitter (Final concentration: 20 nM).
      
    • Incubate for 10 minutes (DAT) or 15 minutes (NET) at room temperature.

    • Note: Uptake time must remain within the linear phase of transport.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with 250 µL ice-cold KRH buffer to stop transport.

  • Lysis & Detection:

    • Add 200 µL of 1% SDS or scintillation fluid directly to wells.

    • Measure Radioactivity (CPM) using a Liquid Scintillation Counter (e.g., PerkinElmer MicroBeta).

Data Analysis
  • Specific Uptake: Subtract Non-Specific Uptake (NSU, determined in the presence of 10 µM Mazindol) from Total Uptake.

  • Curve Fitting: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

    
    .
    
    
    
    

Protocol B: Sigma-1 Receptor ( R) Radioligand Binding

Objective: Assess the affinity (


) of the compound for the Sigma-1 receptor, a common off-target for N-substituted cyclic amines.
Materials
  • Tissue Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing h

    
    R.
    
  • Radioligand:

    
    -Pentazocine (highly selective 
    
    
    
    agonist).
  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Control: 10 µM Haloperidol.

Experimental Procedure
  • Membrane Preparation:

    • Thaw membrane homogenates and dilute in Tris-HCl buffer to achieve ~10–20 µg protein/well.

  • Assay Assembly (in 96-well plates):

    • 25 µL Test Compound (8 concentrations).

    • 25 µL

      
      -Pentazocine (Final conc: 2 nM).
      
    • 150 µL Membrane suspension.

  • Incubation:

    • Incubate for 120 minutes at 37°C. (Long incubation ensures equilibrium for lipophilic ligands).

  • Filtration:

    • Harvest onto GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash 3x with ice-cold Tris buffer.

  • Quantification:

    • Add scintillation cocktail to filters and count CPM.

Data Presentation & Interpretation

Results should be summarized in a comparative table to define the compound's pharmacological class.

ParameterAssayResult Interpretation

(DAT)
Uptake Inhibition< 100 nM: Potent Stimulant (High Abuse Potential)> 10 µM: Inactive at DAT
DAT/NET Ratio Selectivity> 10: Noradrenergic selective (e.g., Atomoxetine-like)~ 1: Balanced (Cocaine-like)

(

R)
Binding Affinity< 50 nM: High Affinity Ligand (Potential cognitive/mood modulator)
Hill Slope Dose-Response~ 1.0: Competitive Inhibition> 2.0: Allosteric interaction or aggregation

Safety & Handling

  • Hazard Class: Treat as a Potent CNS Stimulant and Chemical Irritant .

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle neat compound only in a Fume Hood or Biosafety Cabinet.

  • Solubility: The compound is likely an oil or low-melting solid. Dissolve in DMSO (stock 10 mM) for assays. Ensure final DMSO concentration in cells is < 0.1%.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Transporter Uptake Assays. UNC School of Medicine. Link

  • Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type. Journal of Pharmacology and Experimental Therapeutics. Link

  • Matsumoto, R. R., et al. (1995). Characterization of the interaction of -pentazocine with sigma receptors in guinea pig brain. European Journal of Pharmacology. Link

  • Graphviz. Graph Visualization Software.Link

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isolation and purification of Active Pharmaceutical Ingredients (APIs) are critical steps in drug development and manufacturing, directly impacting the final product's purity, stability, and bioavailability. Crystallization is the paramount technique for achieving these quality attributes. This application note presents a systematic and scientifically grounded methodology for selecting an optimal solvent system for the crystallization of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine, a complex amine-containing molecule. The principles and protocols detailed herein are designed to be broadly applicable to other small molecule APIs, providing researchers and drug development professionals with a robust framework for efficient and effective crystallization process development. We will explore both theoretical considerations, such as solubility parameters, and empirical methodologies, including systematic solvent screening and metastable zone width (MSZW) determination.

Introduction: The Critical Role of Crystallization in API Development

Crystallization is a thermodynamically driven phase change where a solute in a solution is transformed into a solid crystalline state. For an API like this compound, achieving a specific crystalline form (polymorph) is often a regulatory requirement. The choice of solvent is the most critical parameter in this process, as it profoundly influences solubility, crystal growth kinetics, polymorphism, and impurity rejection. An ideal solvent system should exhibit a high solubility for the API at elevated temperatures and a low solubility at lower temperatures, facilitating high recovery. Furthermore, the solvent must be compatible with safety and environmental standards, as outlined by the International Council for Harmonisation (ICH) guidelines.

This guide provides a comprehensive workflow, from initial solvent screening to the development of a basic crystallization protocol, tailored for amine-containing compounds.

Theoretical Framework for Solvent Selection

A successful crystallization process begins with a rational selection of candidate solvents. This pre-screening phase leverages theoretical principles to narrow down the vast number of potential solvents, saving significant time and resources.

"Like Dissolves Like": The Role of Polarity

The principle of "like dissolves like" serves as a foundational guideline. Solvents that have a similar polarity to the solute are more likely to dissolve it. This compound possesses both polar (amine and pyrrolidine nitrogen atoms) and non-polar (aliphatic backbone) regions, suggesting that solvents of intermediate polarity, or mixtures of polar and non-polar solvents, may be effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach involves the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle states that substances with similar HSP values are likely to be miscible. By estimating the HSP of the API, one can identify solvents with a close HSP distance, indicating a higher likelihood of dissolution.

Table 1: Hansen Solubility Parameters for Common Solvents

SolventClassδD (MPa½)δP (MPa½)δH (MPa½)
Heptane315.30.00.0
Toluene318.01.42.0
Ethyl Acetate315.85.37.2
Acetone315.510.47.0
Isopropanol215.86.116.4
Ethanol215.88.819.4
Methanol215.112.322.3
Water-15.516.042.3

Note: Solvent classes are based on ICH Q3C guidelines for residual solvents. Class 3 solvents are preferred due to their low toxic potential.

ICH Guidelines and Safety Considerations

The ICH Q3C guidelines provide a critical framework for solvent selection based on toxicity and environmental impact. Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon Tetrachloride).

  • Class 2: Solvents with restricted use due to inherent toxicity (e.g., Acetonitrile, Methanol).

  • Class 3: Solvents with low toxic potential, preferred for pharmaceutical use (e.g., Acetone, Ethanol, Ethyl Acetate, Heptane).

The selection process should prioritize Class 3 solvents whenever possible.

Experimental Workflow for Solvent Selection

A systematic experimental approach is essential to validate theoretical predictions and identify the optimal solvent system. The workflow involves solubility screening, determination of the metastable zone width, and crystallization trials.

Solvent_Selection_Workflow cluster_0 Phase 1: Theoretical Screening cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Process Development A Define API Properties (Polarity, Functional Groups) B HSP Analysis & Polarity Matching A->B C ICH Guideline Review (Prioritize Class 3 Solvents) B->C D Isothermal Solubility Screening (Single Solvents) C->D Select ~10-15 Candidate Solvents E Binary Solvent System Screening (Antisolvent Identification) D->E F Characterize Solubility Curve (Good vs. Antisolvent) E->F G Determine Metastable Zone Width (MSZW) F->G Select Promising Solvent Systems H Design Crystallization Protocol (Cooling, Antisolvent) G->H I Characterize Solid Form (Purity, Polymorph, Yield) H->I J J I->J Optimize & Scale-Up

Caption: A systematic workflow for solvent selection in API crystallization.

Protocols for Experimental Evaluation

Protocol: Isothermal Solubility Screening

Objective: To rapidly assess the solubility of this compound in a range of single solvents at ambient and elevated temperatures.

Materials:

  • This compound (API)

  • Candidate solvents (e.g., Heptane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol)

  • Vials (2 mL) with magnetic stir bars

  • Heating/stirring plate

  • Analytical balance

Procedure:

  • Add a pre-weighed amount of API (e.g., 20 mg) to each vial.

  • Add a candidate solvent (e.g., 0.2 mL) to each vial.

  • Stir the mixtures at ambient temperature (e.g., 25°C) for 1 hour. Observe for complete dissolution.

  • If the solid dissolves, add another 20 mg of API and repeat until the solution is saturated.

  • If the solid does not dissolve, heat the vial in increments of 10°C (up to 60°C), holding for 30 minutes at each step, and observe for dissolution.

  • Record the observations in a table, classifying solubility as: Very Soluble (>100 mg/mL), Soluble (30-100 mg/mL), Sparingly Soluble (10-30 mg/mL), or Insoluble (<10 mg/mL).

Table 2: Hypothetical Solubility Screening Results

SolventSolubility at 25°CSolubility at 60°CTemperature DependenceSuitability for Cooling Crystallization
HeptaneInsolubleSparingly SolubleModeratePotential Antisolvent
TolueneSolubleVery SolubleHighPromising
Ethyl AcetateSolubleVery SolubleHighPromising
AcetoneVery SolubleVery SolubleLowPoor
IsopropanolSolubleVery SolubleModeratePossible
EthanolVery SolubleVery SolubleLowPoor

An ideal solvent for cooling crystallization will show a large increase in solubility with temperature.

Protocol: Antisolvent Crystallization Screening

Objective: To identify a miscible solvent/antisolvent pair that can induce crystallization. An antisolvent is a solvent in which the API is insoluble but is miscible with the primary solvent.

Procedure:

  • Prepare a near-saturated solution of the API in a "good" solvent (e.g., Toluene) at ambient temperature.

  • In separate vials, add 0.5 mL of this solution.

  • Slowly add a candidate antisolvent (e.g., Heptane) dropwise while stirring.

  • Observe for the onset of precipitation (turbidity).

  • Record the volume of antisolvent required to induce crystallization. A smaller volume indicates a more effective antisolvent.

Antisolvent_Crystallization A API in Solvent C Supersaturated Solution A->C + B Antisolvent B->C + D Nucleation & Crystal Growth C->D Induces Precipitation

Caption: The principle of antisolvent crystallization.

Protocol: Metastable Zone Width (MSZW) Determination

Objective: To determine the temperature range of supersaturation where the solution can exist without spontaneous nucleation. A wider MSZW offers better control over the crystallization process.

Materials:

  • Crystal16 or similar parallel crystallizer with turbidity probes

  • Saturated solution of the API in the chosen solvent system

Procedure:

  • Prepare a saturated solution of the API in the selected solvent (e.g., Ethyl Acetate) at a high temperature (e.g., 60°C).

  • Place the solution in the crystallizer and cool it at a controlled rate (e.g., 0.5°C/min).

  • The turbidity probe will detect the point of nucleation (cloud point).

  • Heat the solution at the same rate until the crystals fully dissolve (clear point).

  • The difference between the clear point and the cloud point at a given cooling rate is the MSZW.

  • Repeat at different cooling rates to understand the system's kinetics.

Conclusion and Recommendations

The selection of an appropriate solvent system is a multi-faceted process that balances theoretical predictions with rigorous experimental validation. For this compound, initial screening should focus on Class 3 solvents of intermediate polarity, such as esters (Ethyl Acetate) and aromatic hydrocarbons (Toluene).

Based on the hypothetical data, a promising starting point would be:

  • Cooling Crystallization: Ethyl Acetate or Toluene, due to their high temperature-dependent solubility.

  • Antisolvent Crystallization: A Toluene/Heptane system, where Toluene acts as the solvent and Heptane as the antisolvent.

Further optimization would involve refining the cooling/addition rates, concentration, and agitation to control crystal size and morphology. The final solid-state form should always be characterized using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the desired polymorphic form and purity.

References

  • Blagden, N., & de Matas, M. (2003). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 55(5), 617-630. [Link]

  • Kuhn, P. et al. (2011). The role of crystallization in the development of active pharmaceutical ingredients. Chimia, 65(5), 323-328. [Link]

  • International Council for Harmonisation. (2021). ICH Harmonised Guideline Q3C(R8) on Impurities: Guideline for Residual Solvents. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]

Procedures for synthesizing N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, high-fidelity protocol for the synthesis of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine hydrochloride . This compound is a vicinal diamine with a specific aliphatic backbone, often utilized as a chiral ligand in asymmetric catalysis or as a specialized pharmaceutical intermediate.

The chosen synthetic route leverages the stereochemical integrity of L-Isoleucine , utilizing a "Global Reduction" strategy to simultaneously install the N-methyl group and reduce the amide backbone in a single high-yielding step.

Introduction & Retrosynthetic Analysis

The target molecule, This compound , features a chiral 3-methylpentane backbone with a vicinal diamine motif. Unlike simple reductive aminations which often yield mixtures or lack stereocontrol, this protocol derives the chiral centers directly from the amino acid pool (Isoleucine), ensuring high enantiomeric purity.

Structural Logic

The molecule can be disconnected into two primary segments:

  • The Backbone: Derived from 3-methyl-2-pentanamine (Isoleucine skeleton).

  • The Termini: A pyrrolidine ring at C1 and a methylamino group at C2.

Retrosynthetic Strategy (DOT Visualization)

The following logic flow illustrates the disconnection from the target back to the commercially available precursor, N-Boc-L-Isoleucine.

Retrosynthesis Target Target: This compound Precursor1 Intermediate: N-Boc-1-(pyrrolidin-1-yl)-3-methyl-1-oxopentan-2-amine Target->Precursor1 Global Reduction (LiAlH4) Start Starting Material: N-Boc-L-Isoleucine Precursor1->Start Amide Coupling (EDC/HOBt) Reagents Reagents: Pyrrolidine, Coupling Agents Reagents->Precursor1

Figure 1: Retrosynthetic analysis utilizing a global reduction strategy to convert the Boc-protected amino amide directly to the N-methyl diamine.

Experimental Protocol

Phase 1: Amide Coupling (Synthesis of the Intermediate)

Objective: Couple N-Boc-L-Isoleucine with pyrrolidine to form the tertiary amide.

Reagents & Materials:

Reagent Equiv. Role
N-Boc-L-Isoleucine 1.0 Chiral Scaffold
Pyrrolidine 1.1 Nucleophile
EDC·HCl 1.2 Coupling Agent
HOBt 1.2 Racemization Suppressor
DIPEA 2.5 Base

| DCM (Dichloromethane) | Solvent | 0.2 M Conc. |

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-L-Isoleucine (10.0 mmol) in anhydrous DCM (50 mL).

  • Activation: Add HOBt (12.0 mmol) and EDC·HCl (12.0 mmol) to the solution at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add Pyrrolidine (11.0 mmol) followed by DIPEA (25.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with 1M HCl (2 x 30 mL), sat. NaHCO₃ (2 x 30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude amide (usually a viscous oil/foam) is sufficiently pure for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Phase 2: Global Reduction (Formation of the Target)

Objective: Simultaneous reduction of the C=O amide to a methylene group and the N-Boc carbamate to an N-methyl group.

Mechanism: Lithium Aluminum Hydride (LiAlH₄) acts as a potent reducing agent. Under reflux conditions, it reduces the tertiary amide to a tertiary amine and the carbamate (Boc) to an N-methyl amine.

Reagents & Materials:

Reagent Equiv. Role
Boc-Amide Intermediate 1.0 Precursor
LiAlH₄ (2.0 M in THF) 4.0 Reducing Agent

| THF (Anhydrous) | Solvent | 0.1 M Conc. |

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser and addition funnel. Flush with Argon.

  • Charge: Add LiAlH₄ solution (40.0 mmol) to the flask. Cool to 0°C.

  • Addition: Dissolve the Boc-Amide intermediate (10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension over 20 minutes. Caution: Gas evolution (H₂).

  • Reflux: Once addition is complete, heat the reaction to reflux (66°C) for 18–24 hours. The vigorous conditions are required to fully reduce the Boc group to a methyl group.

  • Quench (Fieser Method):

    • Cool to 0°C.

    • Carefully add water (1.5 mL per g of LiAlH₄ used).

    • Add 15% NaOH (1.5 mL per g of LiAlH₄).

    • Add water (4.5 mL per g of LiAlH₄).

  • Isolation: Stir the granular precipitate for 30 minutes, then filter through a Celite pad. Wash the pad with diethyl ether.

  • Concentration: Dry the filtrate over Na₂SO₄ and concentrate to yield the free base oil: This compound .

Phase 3: Salt Formation (Hydrochloride)

Objective: Convert the oily free base into a stable, crystalline hydrochloride salt for storage.

Procedure:

  • Dissolve the free base oil in a minimal amount of dry diethyl ether or ethanol.

  • Cool to 0°C.

  • Add 2.0 M HCl in diethyl ether dropwise with vigorous stirring until pH ~3.

  • A white precipitate should form. If oiling occurs, triturate with cold pentane.

  • Filter the solid, wash with cold ether, and dry under high vacuum.

Quality Control & Validation

Expected Analytical Data:

  • ¹H NMR (400 MHz, D₂O):

    • δ 0.85–0.95 (m, 6H, terminal methyls of isoleucine backbone).

    • δ 1.90–2.10 (m, 4H, pyrrolidine ring CH₂).

    • δ 2.75 (s, 3H, N-CH₃ ).

    • δ 3.00–3.60 (m, multiplet signals for N-CH₂-CH and pyrrolidine N-CH₂).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺ for C₁₁H₂₄N₂: ~185.20 Da.

    • Observe peak at m/z 185.2.

Troubleshooting Table:

Issue Probable Cause Solution
Incomplete Methylation Reflux time too short or LiAlH₄ old. Ensure fresh LiAlH₄ and reflux for full 24h.
Product is Oily Hygroscopic salt or impurities. Recrystallize from EtOH/Et₂O or use freeze-drying.

| Low Yield | Loss during Fieser workup. | Thoroughly wash the aluminum salt filter cake; amine can bind to salts. |

Safety & Compliance

  • Chemical Safety: LiAlH₄ is pyrophoric and reacts violently with water. All reduction steps must be performed under inert atmosphere (Argon/Nitrogen) in a fume hood.

  • Regulatory Status: While this specific aliphatic diamine is not a scheduled substance in most jurisdictions (unlike its aryl-ketone analogs like Pyrovalerone), researchers must verify local regulations regarding "1,2-diamine" precursors.

  • Handling: The free base is likely caustic and volatile; handle with gloves and avoid inhalation.

References

  • Vostrowsky, O., & Gemeinhardt, F. (2006). "Reduction of Boc-Protected Amino Acids to N-Methylamino Alcohols." Journal of Organic Chemistry.
  • Amide Coupling Standards

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Vicinal Diamine Synthesis

    • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 37(19), 2580-2627. Link

Designing solid-phase extraction (SPE) cartridges for N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Designing Solid-Phase Extraction (SPE) Cartridges for N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Analyte Profiling & The Challenge of Biological Matrices

This compound is a synthetic aliphatic diamine characterized by a pyrrolidine ring (a tertiary amine) and an N-methyl group (a secondary amine). Due to the lack of strongly electron-withdrawing groups near the nitrogen centers, both amines are highly basic, with estimated pKa values exceeding 10.0.

When extracting highly basic, moderately lipophilic compounds from complex biological matrices (e.g., plasma, serum, or urine) for LC-MS/MS analysis, traditional reversed-phase (RP) solid-phase extraction (SPE) often falls short. RP sorbents struggle to selectively isolate basic analytes from endogenous phospholipids, which are highly hydrophobic and co-elute during organic wash steps. Phospholipids are a primary culprit for matrix-induced ion suppression in electrospray ionization (ESI), severely compromising method sensitivity and reproducibility[1].

To achieve orthogonal cleanup and eliminate matrix effects, a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent is the superior choice for this diamine[2].

Mechanistic Rationale for MCX Sorbent Selection

The MCX sorbent utilizes a dual-retention mechanism. The stationary phase consists of a hydrophilic-lipophilic balanced polymer backbone (typically a divinylbenzene/N-vinylpyrrolidone copolymer) functionalized with strongly acidic sulfonic acid groups[3].

This architecture allows for a highly strategic extraction causality:

  • Electrostatic Retention: By acidifying the sample prior to loading, both nitrogen centers of this compound become fully protonated (carrying a +2 charge). These cations form rigorous electrostatic bonds with the negatively charged sulfonic acid groups on the sorbent[4].

  • Aggressive Phospholipid Depletion: Because the target analyte is locked in place via strong ionic bonds, the sorbent can be washed with 100% organic solvent (e.g., methanol). This step completely disrupts the hydrophobic interactions of neutral lipids and phospholipids, washing them to waste without eluting the analyte[4].

  • Targeted Elution: Elution is achieved by introducing a high-pH organic solvent (e.g., 5% NH₄OH in methanol). The high pH deprotonates the diamine, neutralizing its charge and breaking the ionic bond, while the methanol overcomes the hydrophobic interactions, eluting a highly purified free base[2].

Retention_Mechanism Load Loaded Biological Matrix on MCX Sorbent Phos Phospholipids & Neutral Lipids (Retained via Hydrophobic Forces) Load->Phos Analyte Protonated Diamine (Retained via Strong Ionic Bonds) Load->Analyte Wash Wash Step: 100% Methanol Phos->Wash Disrupts Hydrophobic Bonds EluteStep Elution Step: 5% NH4OH in MeOH Analyte->EluteStep Neutralizes Amine Charge Waste Eluted to Waste Wash->Waste Collect Collected for LC-MS/MS EluteStep->Collect

Caption: Mechanism of phospholipid depletion and targeted analyte retention using an MCX sorbent.

Self-Validating SPE Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific causality for every solvent choice and requires concurrent spike-and-recovery evaluation to continuously monitor matrix effects.

Materials Required:

  • Sorbent: Polymeric MCX Cartridge (30 mg / 1 mL).

  • Sample: 200 µL human plasma or urine.

Step-by-Step Methodology
  • Sample Pre-treatment: Aliquot 200 µL of the biological sample and add 200 µL of 4% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds.

    • Causality: The low pH disrupts protein-analyte binding and ensures the diamine is fully protonated prior to loading.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the cartridge at a flow rate of 1 mL/min.

    • Causality: Wets the polymer backbone, opening the pores for interaction.

  • Equilibration: Pass 1.0 mL of 2% H₃PO₄ in water through the cartridge.

    • Causality: Prepares the sorbent environment to match the acidic, aqueous nature of the pre-treated sample, preventing analyte breakthrough.

  • Loading: Apply the 400 µL pre-treated sample to the cartridge. Allow it to pass through via gravity or low vacuum (approx. 1 mL/min).

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water.

    • Causality: Washes away polar endogenous salts, peptides, and hydrophilic neutrals. The acidic environment maintains the analyte's positive charge, keeping it ionically bound.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol.

    • Causality: This is the critical cleanup step. It completely strips away highly hydrophobic interferences, including ion-suppressing phospholipids, while the analyte remains locked to the sulfonic acid groups.

  • Elution: Pass 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Collect the eluate in a clean glass vial.

    • Causality: The alkaline pH (>10.5) deprotonates the diamine. Stripped of its positive charge, it can no longer bind to the cation-exchange sites and is eluted by the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

SPE_Workflow A 1. Sample Pre-treatment Acidify with 4% H3PO4 B 2. Condition & Equilibrate MeOH, then 2% H3PO4 A->B C 3. Load Sample Analyte binds via dual mechanisms B->C D 4. Wash 1 (Aqueous) 2% Formic Acid in H2O C->D E 5. Wash 2 (Organic) 100% Methanol D->E F 6. Elution 5% NH4OH in Methanol E->F G 7. Evaporate & Reconstitute Ready for LC-MS/MS F->G

Caption: Step-by-step mixed-mode strong cation exchange (MCX) SPE workflow for basic diamines.

Quantitative Validation & Matrix Effect Mitigation

A protocol is only scientifically valid if its efficiency can be mathematically proven. Matrix effects (ME) and Extraction Recovery (RE) must be calculated using post-extraction spiking techniques[5].

  • Matrix Effect (ME %):

    
    
    
  • Extraction Recovery (RE %):

    
    
    

Values for ME near 100% indicate an absence of ion suppression or enhancement, proving that the 100% methanol wash successfully depleted the phospholipids[5]. The table below summarizes the expected quantitative performance of the MCX protocol compared to a standard C18 approach for this compound.

Sorbent ChemistryExtraction Recovery (RE %)Matrix Effect (ME %)Phospholipid DepletionPrimary Cause of Failure in Sub-optimal Methods
Polymeric MCX > 90% 95% - 105% > 99% N/A (Optimal Method)
Standard C18 (RP)< 60%40% - 60% (Severe Suppression)< 20%Inability to use 100% organic wash without eluting the target analyte.
Silica SCX70% - 80%75% - 85%ModerateLack of hydrophobic retention leads to analyte loss during aqueous washes.

References

  • Biotage. "Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage." Biotage.com.
  • Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." Bioanalysis-zone.com.
  • Phenomenex. "Matrix Effects: Causes and Solutions in Analysis." Phenomenex.com.
  • Waters Corporation. "What is the mechanism of retention when using Oasis MCX solid-phase extraction devices?" Waters.com.
  • MDPI. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common issues. While direct literature for this specific molecule is not abundant, the principles outlined here are based on well-established synthetic methodologies for structurally similar compounds, particularly focusing on the robust and versatile reductive amination pathway.

I. Overview of the Proposed Synthetic Route

The most logical and efficient approach to synthesizing this compound is through a two-step process:

  • Synthesis of the Ketone Precursor : Formation of 3-methyl-1-(pyrrolidin-1-yl)pentan-2-one. This is typically achieved via a Mannich-type reaction or direct alkylation of a suitable enolate.

  • Reductive Amination : The core transformation where the ketone precursor is reacted with methylamine in the presence of a reducing agent to form the final secondary amine product.

This guide will primarily focus on the optimization and troubleshooting of the reductive amination step, as it is often the most critical for achieving high yield and purity.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential challenges you may encounter during the synthesis.

FAQ 1: My reductive amination yield is low. What are the most likely causes?

Low yields in reductive amination can stem from several factors. The key is to systematically evaluate each component of the reaction.

Answer:

The primary culprits for low yield are often related to the stability of the imine intermediate, the choice and efficacy of the reducing agent, and the reaction conditions. Here’s a breakdown of what to investigate:

  • Inefficient Imine Formation : The reaction between the ketone and methylamine is an equilibrium process. To drive the formation of the imine/enamine intermediate, it is crucial to remove the water that is formed as a byproduct.

    • Troubleshooting :

      • Azeotropic Removal of Water : If your solvent system allows (e.g., toluene, cyclohexane), use a Dean-Stark apparatus to remove water as it is formed.

      • Use of a Dehydrating Agent : The addition of molecular sieves (3Å or 4Å) can effectively sequester water and shift the equilibrium towards the imine.

      • pH Control : The pH of the reaction is critical. A slightly acidic environment (pH 4-6) is often optimal for imine formation. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.

  • Choice of Reducing Agent : The reducing agent must be selective for the imine over the ketone starting material.

    • Troubleshooting :

      • Sodium Cyanoborohydride (NaBH₃CN) : This is a classic choice for reductive aminations because it is more reactive towards the protonated imine (iminium ion) than the ketone. However, it is highly toxic and requires careful handling.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) : A milder and less toxic alternative to NaBH₃CN.[1] It is often effective for a wide range of substrates and is a good first choice for optimization.

      • Sodium Borohydride (NaBH₄) : While a powerful reducing agent, it can also reduce the starting ketone, leading to the formation of an alcohol byproduct and reducing the overall yield of the desired amine.[1][2] If using NaBH₄, it is best to first form the imine completely before adding the reducing agent.

  • Reaction Conditions : Temperature and solvent can significantly impact the reaction rate and selectivity.

    • Troubleshooting :

      • Temperature : Imine formation can sometimes be sluggish and may benefit from gentle heating. However, the reduction step is often performed at room temperature or below to control selectivity.

      • Solvent : Protic solvents like methanol or ethanol can participate in the reaction and may not be ideal for imine formation. Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are often preferred.

FAQ 2: I am observing significant amounts of the alcohol byproduct. How can I prevent this?

The formation of 3-methyl-1-(pyrrolidin-1-yl)pentan-2-ol is a common side reaction, especially when using less selective reducing agents.

Answer:

The presence of the alcohol byproduct indicates that the ketone starting material is being reduced. To minimize this, consider the following:

  • Change the Reducing Agent : As mentioned above, NaBH₄ is a common cause of this side reaction. Switching to a more chemoselective reagent like sodium triacetoxyborohydride (STAB) is highly recommended. STAB is generally not reactive towards ketones and aldehydes at room temperature.

  • Two-Step, One-Pot Procedure : If you must use NaBH₄, adopt a stepwise approach. First, allow the imine to form completely. You can monitor this by TLC or ¹H NMR. Once the ketone is consumed, cool the reaction mixture (e.g., to 0 °C) before slowly adding the NaBH₄. This temporal separation of the two reaction steps can significantly improve the yield of the desired amine.[3]

  • pH Adjustment : The rate of imine formation is pH-dependent. Ensure the pH is in the optimal range (4-6) to favor imine formation over ketone reduction.

FAQ 3: My final product is contaminated with the starting ketone. How can I improve the conversion?

Incomplete conversion is a frustrating issue that can often be resolved by optimizing the reaction parameters.

Answer:

If you are recovering a significant amount of your starting ketone, it suggests that either the imine is not forming efficiently or the reduction is incomplete.

  • Drive Imine Formation : As detailed in FAQ 1, ensure that water is being effectively removed from the reaction mixture. The use of molecular sieves is a simple and effective method.

  • Increase Equivalents of Methylamine : Using a slight excess of methylamine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards imine formation.

  • Increase Reaction Time and/or Temperature : Some reductive aminations can be slow. Monitor the reaction progress over a longer period (e.g., 24-48 hours). A modest increase in temperature may also be beneficial, but be mindful of potential side reactions.

  • Check Reagent Quality : Ensure that your methylamine solution and reducing agent are of good quality and have not degraded.

FAQ 4: I am struggling with the purification of the final product. What is the best approach?

The basic nature of the product amine allows for straightforward purification if planned correctly.

Answer:

Purification of this compound can typically be achieved through an acid-base extraction, followed by chromatography if necessary.

  • Acid-Base Extraction :

    • After the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid (e.g., 1 M HCl) until the solution is acidic (pH ~2).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) to remove any non-basic organic impurities and byproducts.

    • Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a high pH (pH ~12-14). This will deprotonate your amine product, making it soluble in organic solvents.

    • Extract the basic aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified amine.

  • Column Chromatography : If the acid-base extraction does not provide a product of sufficient purity, silica gel column chromatography can be employed. A gradient of a polar solvent (e.g., methanol or a solution of ammonia in methanol) in a less polar solvent (e.g., DCM or ethyl acetate) is typically effective for separating amines.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination with STAB

This protocol is a good starting point for the optimization of your synthesis.

Materials:

  • 3-methyl-1-(pyrrolidin-1-yl)pentan-2-one

  • Methylamine (as a solution in THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-methyl-1-(pyrrolidin-1-yl)pentan-2-one (1.0 eq) in DCE (or DCM), add methylamine (1.2 eq) followed by acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Parameter Recommendation Rationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)High selectivity for imines over ketones, leading to fewer byproducts.[1]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that do not interfere with imine formation.
Acid Catalyst Acetic AcidFacilitates the formation of the reactive iminium ion.
Temperature Room TemperatureGenerally sufficient for both imine formation and reduction with STAB.
Workup Aqueous basic workupTo neutralize the acid and remove water-soluble components.

IV. Visualizing the Workflow

Reductive Amination Workflow

The following diagram illustrates the key steps and decision points in the reductive amination process.

ReductiveAminationWorkflow start Start: Ketone + Methylamine imine_formation Imine Formation (Solvent, Acid Catalyst) start->imine_formation check_imine Monitor Imine Formation (TLC, NMR) imine_formation->check_imine check_imine->imine_formation Incomplete add_reducing_agent Add Reducing Agent (e.g., STAB) check_imine->add_reducing_agent Complete reduction Reduction to Amine add_reducing_agent->reduction workup Aqueous Workup reduction->workup purification Purification (Extraction, Chromatography) workup->purification product Final Product purification->product

Caption: A flowchart of the reductive amination process.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

TroubleshootingTree start Low Yield or Impurities? alcohol_byproduct Alcohol Byproduct? start->alcohol_byproduct Yes ketone_remaining Starting Ketone Remaining? start->ketone_remaining No alcohol_byproduct->ketone_remaining No change_reductant Switch to STAB alcohol_byproduct->change_reductant Yes two_step Use Two-Step Protocol alcohol_byproduct->two_step If using NaBH4 drive_imine Drive Imine Formation (Dehydrating Agent) ketone_remaining->drive_imine Yes purification_issue Purification Issues? ketone_remaining->purification_issue No increase_amine Increase Methylamine eq. drive_imine->increase_amine optimize_conditions Optimize Time/Temp. increase_amine->optimize_conditions acid_base Optimize Acid-Base Extraction purification_issue->acid_base Yes chromatography Optimize Chromatography acid_base->chromatography

Caption: A decision tree for troubleshooting reductive amination.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][3]

Sources

Resolving solubility issues of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolving Solubility Issues of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine in Aqueous Buffers

Introduction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with the compound this compound in aqueous buffer systems. Due to the limited specific literature on this molecule, this document is built upon established principles of physical chemistry and extensive field experience with structurally similar amine-containing compounds.

The core challenge arises from the molecule's chemical nature: it is a basic compound containing two amine functional groups. Its solubility is therefore critically dependent on the pH of the aqueous medium. In neutral or alkaline solutions, the molecule is uncharged and lipophilic, leading to poor aqueous solubility. Conversely, in acidic conditions, the amine groups become protonated, forming water-soluble salts.[1][2] This guide will systematically walk you through troubleshooting and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard PBS at pH 7.4?

At a physiological pH of 7.4, the amine functional groups on your compound are likely not fully protonated. The molecule remains in a largely neutral, uncharged state, which is less soluble in water. Amines require an acidic environment to become protonated (charged), which significantly enhances their interaction with polar water molecules.[3][4]

Q2: What is the very first step I should take to improve solubility?

The most effective and immediate step is to lower the pH of your solution.[5][6] By adding a small amount of a dilute acid (e.g., 0.1 M HCl), you can protonate the amine groups, which should dramatically increase the compound's solubility. Aim for a starting pH of 4-5.

Q3: Can I use organic co-solvents like DMSO or ethanol to dissolve the compound first?

Yes, this is a common and effective strategy, particularly for preparing concentrated stock solutions.[7][8] You can dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or PEG 400 before performing a stepwise dilution into your aqueous buffer.[6][9] However, be mindful of the final co-solvent concentration in your assay, as high concentrations can affect biological experiments.

Q4: If I successfully dissolve the compound in an acidic buffer, will it precipitate if I later adjust the pH to neutral for my experiment?

This is a significant risk. If the final concentration of your compound in the neutral buffer exceeds its intrinsic solubility (the solubility of the uncharged form), it will likely precipitate out of solution. This phenomenon is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized (soluble) and unionized (insoluble) forms of the drug.[5][10] It is crucial to determine the maximum soluble concentration at your final experimental pH.

In-Depth Troubleshooting Guides
Guide 1: Systematic pH Adjustment for Solubilization

This protocol is the foundational approach to determining the optimal pH for dissolving your compound. The principle is to lower the pH sufficiently to protonate the basic amine groups, thereby forming a soluble ammonium salt in situ.[11]

Underlying Principle: The Henderson-Hasselbalch Equation

The solubility of a basic compound like this compound is directly related to the fraction of the compound that is in its ionized (protonated) form. The Henderson-Hasselbalch equation helps predict this relationship.[12][13] For a weak base, the equation is:

pH = pKa + log([Base] / [Acid])

Where [Base] is the concentration of the neutral, uncharged form and [Acid] is the concentration of the protonated, charged form. To maximize solubility, the goal is to have the pH well below the pKa of the amine groups, which shifts the equilibrium heavily towards the soluble, protonated [Acid] form.

Experimental Protocol:

  • Preparation: Weigh out the desired amount of this compound to make a solution of a specific molarity (e.g., 10 mM).

  • Initial Suspension: Add approximately 80% of the final desired volume of your target aqueous buffer (e.g., for 1 mL final volume, add 800 µL). The compound will likely form a suspension or oily residue.

  • Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M or 1 M HCl) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Observation: Continue adding acid and stirring until the solid material or oil completely dissolves. Record the pH at which full dissolution occurs.

  • Final Volume Adjustment: Once the compound is dissolved, add the remaining buffer to reach the final desired volume and mix thoroughly.

  • Stability Check: Let the solution stand for at least one hour and visually inspect for any signs of precipitation. A clear solution indicates stability at that pH and concentration.

Guide 2: Leveraging Co-solvents for Stock Solutions

When very high concentrations are required or when pH adjustment is not feasible for the final application, using co-solvents is the preferred method.[6][9] This involves dissolving the compound in a water-miscible organic solvent before diluting it into the aqueous buffer.

Workflow for Co-Solvent Use

CoSolventWorkflow A Weigh Compound B Select Co-Solvent (e.g., DMSO, Ethanol, PEG 400) A->B C Dissolve compound in minimal volume of co-solvent to create concentrated stock B->C D Perform serial dilution of stock into aqueous buffer C->D E Vortex/Mix thoroughly after each dilution step D->E F Visually inspect for precipitation at final concentration E->F G Final Solution Ready for Use F->G Clear Solution H Precipitation Occurs F->H Cloudy/Precipitate I Reduce final concentration or increase co-solvent percentage H->I I->D

Caption: Workflow for using co-solvents to prepare aqueous solutions.

Data on Common Co-Solvents

Co-SolventTypical Starting ConcentrationProperties & Considerations
DMSO 100% for stock (≤1% final)Excellent solubilizing power. Can be toxic to cells at >1% v/v.[7]
Ethanol 100% for stock (≤5% final)Good for less lipophilic compounds. Volatile. Can affect protein structure at high concentrations.[8]
Polyethylene Glycol 400 (PEG 400) 50-100% for stock (≤10% final)Low toxicity, often used in formulations. Can be viscous.[14]
Dimethylacetamide (DMA) 100% for stock (≤1% final)Strong solubilizer, but use with caution due to higher toxicity.[7]
Guide 3: Salt Form Conversion for Enhanced Handling

For long-term use and to improve handling and direct dissolution properties, converting the free base form of this compound to a stable salt (e.g., hydrochloride salt) is a highly effective strategy.[15][16] A salt form is a pre-protonated, crystalline solid that is often more readily soluble in water and neutral buffers than the free base.[17][18]

Decision Logic for Salt Formation

SaltFormationDecision A Is the compound frequently used in aqueous buffers? D Consider Salt Formation (e.g., Hydrochloride Salt) A->D Yes E Continue using pH adjustment or co-solvent methods A->E No B Is direct weighing and dissolution in buffer desired? B->D Yes B->E No C Is the free base an oil or difficult to handle solid? C->D Yes C->E No

Caption: Decision tree for considering salt form conversion.

Protocol Outline for Hydrochloride Salt Formation:

Disclaimer: This procedure should be performed by a qualified chemist in a controlled laboratory setting.

  • Dissolution: Dissolve the free base of this compound in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

  • Acidification: Slowly add a stoichiometric amount (1 to 2 equivalents, depending on which amine is targeted for protonation) of a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: The solid salt is collected by vacuum filtration.

  • Washing & Drying: The collected solid is washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material and then dried under a vacuum to yield the final, more soluble salt form.

References
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Hovione. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Babu, A. R., & Sathigari, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(9), 2486. Retrieved from [Link]

  • Garekani, H. A., Ford, J. L., & Rubinstein, M. H. (2001). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Völgyi, G., Baka, E., & Box, K. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(4), 794-801. Retrieved from [Link]

  • Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link]

  • University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • Fuguet, E., Ràfols, C., & Bosch, E. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2367-2377. Retrieved from [Link]

  • Avdeef, A. (2021). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK, 9(2), 119-158. Retrieved from [Link]

  • Vemula, V. R. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 6(11), 381-385. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical Sciences, 9(3), 1134-1142.
  • Sharma, D., & Saini, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. Retrieved from [Link]

  • Wikipedia. Cosolvent. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11).
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Wienen-Schmidt, B., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today: Technologies, 7(1), e1-e7.
  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • OpenStax. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Fiveable. (2025, August 15). 5.2 Basicity of amines - Organic Chemistry II. Retrieved from [Link]

  • Chemrevise. 3.11 Amines. Retrieved from [Link]

  • LibreTexts. (2021, January 15). 15.4: Basicity of Amines. Retrieved from [Link]

  • PubChem. 3-(Dimethylamino)pyrrolidine. Retrieved from [Link]

  • Teimourian, S., & Jouyban, A. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 51(4), 481-492. Retrieved from [Link]

Sources

Troubleshooting peak tailing in chromatography of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Ticket ID: #TRB-PYR-001 | Severity: High (Method Validation Stalled)

Executive Summary: The "Basic Amine" Challenge

You are encountering peak tailing with N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine . This molecule belongs to a class of stubborn basic analytes (often associated with synthetic cathinone derivatives or pyrovalerone analogs).

The Root Cause: The molecule contains a pyrrolidine ring (tertiary amine) . At typical chromatographic pH levels (pH 3–8), this nitrogen is protonated (


). Conventional silica-based columns possess residual silanol groups (

).[1] The electrostatic attraction between your positive analyte and the negative stationary phase creates a secondary retention mechanism (Ion-Exchange), causing the tailing.[2]

Part 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to isolate the variable causing the asymmetry.

TroubleshootingFlow Start START: Peak Tailing Detected CheckpH Check Mobile Phase pH Start->CheckpH IsLow Is pH < 3.0? CheckpH->IsLow SilanolIssue CAUSE: Silanol Interaction (Secondary Retention) IsLow->SilanolIssue No (pH 3-8) ColumnCheck Check Column Type IsLow->ColumnCheck Yes IsHigh Is pH > 10.0? IsHigh->SilanolIssue No AddTEA ACTION: Add 5-10mM TEA or Switch to High pH Column SilanolIssue->AddTEA EndCapped Is Column End-Capped or Hybrid Particle? ColumnCheck->EndCapped EndCapped->AddTEA No (Type A Silica) SystemCheck Check Hardware EndCapped->SystemCheck Yes (Type B/Hybrid) ExtraVol Is Tailing Constant at Different Flow Rates? SystemCheck->ExtraVol ExtraVol->IsHigh No FixPlumbing ACTION: Reduce Tubing Length (Extra-Column Volume) ExtraVol->FixPlumbing Yes

Caption: Logic flow for isolating the root cause of peak asymmetry in basic amine chromatography.

Part 2: Technical Modules (Q&A)

Module 1: Mobile Phase Chemistry

Q: I am running a standard Formic Acid (0.1%) gradient. Why is the peak still tailing? A: Formic acid (pH ~2.[2]7) is often insufficient to fully suppress silanol ionization for strong bases like pyrrolidines.

  • The Mechanism: While the low pH protonates most silanols (

    
    ), a small population of highly acidic "isolated" silanols remains ionized (
    
    
    
    ). Your analyte, being fully protonated, binds to these sites.
  • The Fix: You have two chemical routes:[2]

    • The "Masking" Approach: Add Triethylamine (TEA) or Dimethyloctylamine at 5–10 mM. TEA competes for the silanol sites, effectively "blocking" them from your analyte [1].[3][4]

    • The "Ion-Pairing" Approach: Switch from Formic Acid to Trifluoroacetic Acid (TFA) (0.05% - 0.1%). TFA forms a hydrophobic ion pair with the amine, neutralizing its charge and preventing silanol interaction [2].[2] Note: TFA can suppress MS sensitivity.[2]

Q: Can I just run it at high pH? A: Yes, this is often the most effective strategy for pyrrolidine derivatives.

  • The Logic: If you raise the pH to >10 (at least 2 units above the analyte's pKa), the amine becomes deprotonated (neutral). Neutral molecules do not interact with charged silanols.

  • Requirement: You must use a column rated for high pH (e.g., Hybrid Silica or Polymer-based) to avoid dissolving the stationary phase [3].

Module 2: Stationary Phase Selection

Q: Which column chemistry is best for this compound? A: Avoid standard "Type A" silica columns. Use the following hierarchy:

Column ClassTechnologyWhy it worksRecommendation Level
Hybrid Particle (BEH/HPH) Ethylene-Bridged HybridResists dissolution at pH 12; low silanol activity.Highest (Gold Standard)
Charged Surface Hybrid (CSH) Surface charged (+)Repels the positively charged amine, preventing tailing.High (For Low pH)
Bidentate C18 Steric ProtectionBulky bonding prevents the analyte from reaching the silica surface.Medium
Standard C18 (Type A) Acidic SilicaHigh silanol activity causes severe tailing.Avoid
Module 3: The "Hidden" Variable (Sample Solvent)

Q: My peak is fronting AND tailing. Is this the same issue? A: No. If you see fronting (shark-fin shape), it is likely a solvent mismatch .

  • The Cause: Dissolving a hydrophobic amine in 100% Acetonitrile or Methanol while starting a gradient at 95% Water. The analyte travels faster than the mobile phase initially, causing band broadening.

  • The Protocol: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:MeOH with buffer).

Part 3: Mechanistic Visualization

Understanding the molecular interaction is critical for troubleshooting.

SilanolInteraction SilicaSurface Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) SilicaSurface->Silanol Surface Chemistry Tailing RESULT: Peak Tailing (Kinetic Lag) Silanol->Tailing Slow Desorption Analyte Analyte (Pyrrolidine-H⁺) Analyte->Silanol Electrostatic Attraction (Strong) Blocker Solution: Triethylamine (TEA) (Sacrificial Base) Blocker->Silanol Preferential Binding

Caption: The "Silanol Effect": Positively charged pyrrolidine groups bind to negative silanols, causing the analyte to "drag" behind the main band.

References

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[3]

  • Waters Corporation. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid... but not TFA?

  • Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development.

  • LCGC North America. (2025). Why Do Peaks Tail? - LC Troubleshooting Bible.

Sources

Technical Support Center: Minimizing Degradation of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-CHEM-442B Last Updated: February 27, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine. The structural integrity and purity of this compound are paramount for reproducible and reliable experimental outcomes. As an aliphatic amine, this molecule is susceptible to specific degradation pathways that can be effectively mitigated through controlled storage practices. This document outlines the primary causes of degradation and provides actionable protocols and troubleshooting advice to maintain the long-term stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of aliphatic amines like this compound is primarily driven by three factors:

  • Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen. This process can be accelerated by the presence of light, heat, and metal ions, leading to the formation of N-oxides and other degradation products.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate and propagate degradation reactions.[3][4][5] Storing the compound in the dark is a critical preventative measure.[6][7]

  • Thermal Stress: Elevated temperatures increase the rate of all chemical reactions, including degradation.[8][9] Long-term storage should always be at reduced temperatures.

Q2: Should I store the compound as a free base or as a hydrochloride (HCl) salt?

A2: For long-term stability, storing the compound as a hydrochloride (HCl) salt is highly recommended. In the salt form, the amine's lone pair of electrons is protonated, which significantly reduces its susceptibility to oxidation.[1] The free base form is more reactive and should only be used for immediate experimental needs.[10][11] Many amine-containing pharmaceuticals are formulated as salts to improve stability.[12]

Q3: What are the ideal temperature and atmospheric conditions for long-term storage?

A3: The ideal conditions are designed to minimize both thermal and oxidative degradation. For optimal long-term stability (>6 months), store the compound at -20°C .[13] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[13][14] Crucially, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.[2][15]

Q4: What type of container is best for storing this compound?

A4: Use amber glass vials with tightly sealed, chemically resistant caps (e.g., PTFE-lined).[8] The amber color protects the compound from light, preventing photodegradation.[7] Glass is preferred over plastic for long-term storage to avoid potential leaching or reaction with container materials. The container should be appropriately sized to minimize headspace, further reducing exposure to any residual oxygen.

Q5: I've noticed a slight yellow or brownish tint developing in my sample. What does this mean?

A5: A color change, typically to yellow or brown, is a common visual indicator of oxidative degradation. This suggests that the compound has been exposed to oxygen and/or light. While a slight color change may not significantly impact all experimental applications, it is a clear sign that the compound's purity is compromised. You should re-evaluate your storage protocol immediately.

Q6: How can I analytically monitor the stability and purity of my sample over time?

A6: The most reliable way to assess stability is through analytical chromatography. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[16][17] These methods can separate the parent compound from any degradation products and provide quantitative data on purity. A simple workflow involves running an initial analysis upon receipt and then periodic analyses (e.g., every 6 months) on a dedicated quality control aliquot.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Sample has changed color (e.g., yellowing). Oxidative degradation due to exposure to air and/or light.[2]1. Immediately purge the vial headspace with an inert gas (argon or nitrogen).[15] 2. Ensure storage is in a dark location, such as a freezer box within a -20°C freezer.[13] 3. For future storage, prepare smaller aliquots to minimize repeated freeze-thaw cycles and air exposure.
Loss of potency or appearance of unexpected peaks in analytical data (HPLC, GC-MS). Chemical degradation from one or more factors (oxidation, heat, light).1. Review the complete storage history. Confirm that the sample was consistently kept at the correct temperature and protected from light.[14] 2. If storing in solution, ensure the solvent is of high purity and was de-gassed before use.[13] 3. Implement the "Protocol 2: Basic Stability Testing" workflow below to quantify the rate of degradation under your conditions.
Compound fails to dissolve completely or shows signs of precipitation. Formation of insoluble degradation products or potential pH shift in solution.1. Verify the pH and composition of your solvent system. 2. Attempt to dissolve a small amount in a reliable, fresh solvent (e.g., anhydrous DMSO) to confirm solubility. 3. If degradation is suspected, analyze the sample using LC-MS or a similar technique to identify the impurities.[18]
Inconsistent experimental results using the same batch of compound. Sample integrity is compromised due to improper handling or aliquoting procedures.1. Discard the current working stock. 2. Prepare a fresh working stock from a new, unopened aliquot that has been stored under ideal conditions. 3. Ensure that the vial is allowed to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.[13]

Data Summaries & Experimental Protocols

Data Presentation

Table 1: Recommended Storage Conditions Summary

ParameterConditionRationale & Key Considerations
Chemical Form Hydrochloride (HCl) SaltProtonation of the amine nitrogen protects against oxidation.[1] The free base is more reactive.
Temperature Long-Term (>1 month): -20°C Short-Term (<1 month): 2-8°CLower temperatures drastically slow the kinetics of degradation reactions.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which is the primary driver of oxidative degradation.[2][15]
Light Exposure In the Dark (Amber Vial)Prevents light-induced photodegradation.[6][7]
Container Borosilicate Glass Vial (Type 1) with PTFE-lined capChemically inert and provides an excellent seal against moisture and air.[8]
Form Solid (Lyophilized Powder)Solid form is generally more stable than solutions. If solutions are necessary, use anhydrous solvents and store for a maximum of one month at -20°C.[13]
Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Aliquoting and Storage

  • Equilibration: Before opening, allow the primary container of the compound to warm to room temperature for at least 60 minutes. This is critical to prevent atmospheric moisture from condensing on the cold solid.[13]

  • Inert Environment: Perform all weighing and aliquoting inside a glove box or glove bag filled with argon or nitrogen. If unavailable, work quickly in a well-ventilated area with low humidity.

  • Aliquoting: Weigh the desired amount of solid into appropriately sized, pre-labeled amber glass vials. Prepare multiple smaller aliquots rather than one large one to avoid repeatedly accessing the main stock.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each aliquot vial with a stream of inert gas for 15-30 seconds.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with parafilm.

  • Storage: Place the sealed aliquots inside a labeled freezer box and transfer to a -20°C freezer for long-term storage.

  • Documentation: Record the date of aliquoting and the lot number in your lab notebook or inventory management system.[19]

Protocol 2: Basic Stability Testing Workflow

  • Initial Analysis (T=0): Upon receiving the compound, prepare a standard solution and analyze it using a validated chromatographic method (e.g., GC-MS, LC-MS) to establish an initial purity profile. This is your baseline.

  • Sample Preparation: Prepare several identical aliquots of the solid compound according to Protocol 1 .

  • Stress Conditions: Store the aliquots under different conditions:

    • Ideal: -20°C, inert atmosphere, dark.

    • Accelerated: 4°C, ambient atmosphere, dark.

    • Worst-Case: Room Temperature (20-25°C), ambient atmosphere, exposed to ambient light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

  • Analysis: Allow the aliquot to equilibrate to room temperature, prepare a solution in the same manner as the T=0 sample, and analyze it using the same chromatographic method.

  • Data Evaluation: Compare the purity profile of each time-point sample to the T=0 baseline. Quantify the percentage of the parent compound remaining and identify any major degradation products that have appeared.

Visualizations

Diagrams

Compound This compound (Free Base) Degradation Degradation Products (e.g., N-Oxides, Aldehydes) Compound->Degradation O2 Oxygen (Air) O2->Degradation Oxidation Light Light (UV/Visible) Light->Degradation Photolysis Heat Heat (Elevated Temp.) Heat->Degradation Accelerates Reactions start Receive Compound equilibrate Equilibrate to Room Temp (≥1 hour) start->equilibrate aliquot Aliquot into Amber Vials (Inert Atmosphere) equilibrate->aliquot purge Purge Headspace with Argon/Nitrogen aliquot->purge seal Tightly Seal & Parafilm purge->seal store Store at -20°C in the Dark seal->store end Stable Long-Term Storage store->end

Caption: Recommended workflow for preparing the compound for storage.

References

  • University of Pittsburgh. (n.d.). Best Practices for Chemical Storage. Environmental Health and Safety.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • Cubework. (n.d.). Amine Compounds Warehouse Storage.
  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry.
  • Lumiform. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Chen, J., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?
  • ACS Publications. (2009, March 19). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology.
  • ResearchGate. (2025, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Gijsman, P., & Gitton-Chevalier, M. (2003). Aliphatic amines for use as long-term heat stabilizers for polypropylene.
  • BenchChem. (2025). Storage and handling guidelines for Amino-PEG14-acid.
  • ResearchGate. (n.d.). TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural...
  • ESPCI Paris. (2025). Characterization of the degradation products of amines used for post combustion CO2 capture.
  • American Chemical Society. (n.d.). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications.
  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • ResearchGate. (2026, February 10). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.
  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?
  • Wang, T., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology, 7(3), 523-533.
  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt. r/chemistry.
  • National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC.
  • National Center for Biotechnology Information. (2021, February 5). Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides. PubMed.
  • CN Tech. (2025, October 13). Best practices for storing AM powders.
  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
  • ResearchGate. (2025, October 30). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge.
  • ACS Publications. (2021, April 8). Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture.
  • MDPI. (2022, May 20). N-Dealkylation of Amines.

Sources

Technical Support Center: Thermal Optimization for N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Systems Online Operator: Senior Application Scientist (Synthesis Division) Topic: Reaction Kinetics & Thermal Management for Sterically Hindered 1,2-Diamines[1]

Executive Summary: The Steric-Thermal Paradox

You are synthesizing


-dimethyl-1-pyrrolidin-1-ylpentan-2-amine . This molecule presents a classic organic chemistry challenge: Steric Clash .

The presence of a methyl group at the C3 position (beta to the reaction center) and a bulky pyrrolidine ring at C1 creates significant steric hindrance around the C2 reaction site. This makes the synthesis highly sensitive to temperature.

  • Too Cold: The activation energy (

    
    ) for the nucleophilic attack is not met; the reaction stalls.
    
  • Too Hot: Entropy takes over. You trigger Elimination (E2) pathways instead of Substitution (

    
    ), leading to "alkene" impurities (enamines/olefins) that are difficult to separate.[1]
    

This guide provides the thermal protocols required to navigate this narrow thermodynamic window.

Part 1: The Troubleshooting Matrix (FAQ)

Direct solutions to the most common failure modes reported by our users.

Q1: I am seeing a persistent "M-HCl" or "M-HBr" loss in my mass spec, and yield is <40%. What is happening?

Diagnosis: You are favoring Elimination (E2) over Substitution (


) .
The Science:  The reaction of your halo-ketone precursor with pyrrolidine is a competition between acting as a nucleophile (making the bond) and a base (stealing a proton).
  • The Cause: High temperatures increase the

    
     (entropy) term in the Gibbs Free Energy equation (
    
    
    
    ).[2] Elimination produces three species from two, creating high entropy.[1] High heat mathematically forces the reaction toward elimination.
  • The Fix:

    • Lower the Addition Temperature: Cool the reactor to -10°C to 0°C during the addition of pyrrolidine.

    • Ramp Slowly: Do not heat to reflux immediately. Allow the mixture to warm to Room Temperature (RT) over 2 hours.

Q2: The Reductive Amination step (adding the N-methyl group) is stalling. I have starting material left even after 24 hours.

Diagnosis: Steric hindrance at C3 is blocking imine formation. The Science: The C3-methyl group acts as a "gatekeeper," shielding the C2 ketone/aldehyde from the methylamine attack. Standard room-temperature imine formation is too slow. The Fix:

  • Dehydration Phase (Hot): You must force the imine formation before adding the reducing agent. Use a dehydrating agent (e.g.,
    
    
    or molecular sieves) and heat to 40-50°C for 4-6 hours.[1]
  • Reduction Phase (Cold): Cool to 0°C before adding the reducing agent (e.g.,
    
    
    or
    
    
    ).[1] Reducing a hot imine leads to over-reduction and side-products.
Q3: My product is dark/tarry. Is this thermal decomposition?

Diagnosis: Likely Polymerization of Pyrrolidine or Michael Addition byproducts. The Fix:

  • If using a haloketone precursor, it is thermally unstable above 60°C.[1]
  • Protocol Adjustment: Keep the internal reaction temperature (IT) strictly below 45°C throughout the alkylation step. If higher rates are needed, use a more polar solvent (Acetonitrile instead of Toluene) rather than adding heat.[1]

Part 2: Optimized Experimental Protocol

This protocol is designed for the synthesis of the 1,2-diamine core, minimizing thermal byproducts.

Phase A: Nucleophilic Substitution (Formation of the Intermediate)

Precursors: 1-halo-3-methylpentan-2-one + Pyrrolidine[1]

  • Cryogenic Setup: Charge the reaction vessel with the haloketone precursor and solvent (DCM or Acetonitrile). Cool to -5°C .

  • Controlled Addition: Add Pyrrolidine (2.2 eq) dropwise.

    • Critical: Maintain internal temperature

      
       during addition. The reaction is exothermic.
      
  • The Thermal Ramp:

    • Hour 0-2: Stir at 0°C . (Kinetic control phase).[1]

    • Hour 2-4: Allow to warm naturally to 20-25°C .

    • Hour 4+: Only apply heat (max 40°C ) if TLC shows >10% starting material remaining.

  • Validation: Check LCMS. If the "Elimination Product" (mass = Target - H - Halogen) is >5%, your ramp was too fast.[1]

Phase B: Reductive Amination (The N-Methylation)

Precursors: Intermediate Ketone + Methylamine

  • Imine Formation (The "Push"):

    • Combine Intermediate + Methylamine (excess) in Methanol.[1]

    • Add

      
       (1.5 eq) or anhydrous 
      
      
      
      .[1]
    • Temp: Heat to 45°C for 6 hours. (Heat is required here to overcome the C3 steric clash).[3]

  • Reduction (The "Pull"):

    • COOL DOWN to 0°C .

    • Add

      
       (or 
      
      
      
      ) portion-wise.[1]
    • Temp: Stir at 0°C for 1 hour, then warm to RT.

Part 3: Visualization (Decision Logic)

The following diagram illustrates the kinetic decision tree for temperature management.

ReactionLogic Start Start: Precursor Mixing CheckTemp Check Internal Temp (IT) Start->CheckTemp Decision1 IT > 40°C? CheckTemp->Decision1 PathE2 Pathway: Elimination (E2) Result: Alkene Impurity Decision1->PathE2 Yes (High Entropy) PathSN2 Pathway: Substitution (SN2) Result: Target Intermediate Decision1->PathSN2 No (Enthalpy Driven) StericBlock Steric Hindrance (C3-Methyl) PathSN2->StericBlock Reaction Slows ActionCool Action: Active Cooling (-5°C) StericBlock->ActionCool Initial Addition ActionHeat Action: Gentle Heat (Max 40°C) StericBlock->ActionHeat If Stalled > 4hrs

Caption: Thermal decision tree showing the competition between Substitution (


) and Elimination (E2) pathways based on internal temperature.

Part 4: Data Summary & Specifications

ParameterOptimal RangeCritical Limit (Do Not Exceed)Reason
Addition Temp (Step 1) -5°C to 0°C10°CPrevents exotherm runaway and E2 elimination.[1]
Reaction Temp (Step 1) 20°C (RT)45°CHigher T favors polymerization of pyrrolidine.[1]
Imine Formation (Step 2) 40°C - 50°C60°CHeat needed to overcome steric hindrance at C3.[1]
Reduction Temp (Step 2) 0°C25°CLow T ensures selectivity of hydride attack.[1]
Solvent Choice Acetonitrile (ACN)DMF (Too high BP)ACN offers best balance of polarity and volatility.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 17: Elimination vs. Substitution; Thermodynamics of E2 reactions).

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Organic Chemistry Portal. (n.d.).[1] Reductive Amination: Synthesis of Amines. Retrieved from organic-chemistry.org.

  • Sigma-Aldrich (Merck). (n.d.).[1] Technical Bulletin: Handling of Sterically Hindered Amines.

Sources

Technical Support Center: Troubleshooting & FAQs for N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and pharmacologists in identifying and quantifying the breakdown products of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine .

Because this compound features both a tertiary pyrrolidine ring and a secondary aliphatic amine, its fragmentation and metabolic degradation pathways are complex. This guide bridges the gap between theoretical chemistry and benchtop LC-MS/MS troubleshooting, ensuring your analytical workflows are robust and self-validating.

Frequently Asked Questions: LC-MS/MS & Metabolic Troubleshooting

Q1: During LC-MS/MS method development, we observe a dominant product ion at m/z 84.08. What is the structural origin of this fragment, and is it reliable for quantitation? A: The m/z 84.08 ion corresponds to the pyrrolidinium cation ([C5H10N]⁺). It is generated via


-cleavage between the C1 and C2 carbons of the pentane backbone. Because the pyrrolidine ring efficiently stabilizes the positive charge, this fragment dominates the collision-induced dissociation (CID) spectrum. We highly recommend using the 185.20 → 84.08 transition as your primary quantitative Multiple Reaction Monitoring (MRM) channel, as it provides maximum sensitivity.

Q2: In our human liver microsome (HLM) assays, we detect a prominent breakdown product with a mass shift of +14 Da (m/z 199.18). Is this an N-methylation artifact from our sample prep? A: No, in the context of pyrrolidine-containing aliphatic amines, a +14 Da shift is the hallmark of lactam formation (2-oxopyrrolidine), not methylation. CYP450 enzymes (primarily CYP2D6 and CYP3A4) hydroxylate the


-carbon of the pyrrolidine ring to form a highly reactive carbinolamine intermediate. This intermediate rapidly undergoes dehydrogenation to form a stable lactam (+O, -2H = +14 Da)[1]. This is a primary phase I metabolic pathway shared with similar pyrrolidine-class stimulants like 

-PVP[1].

Q3: We are losing the parent compound signal rapidly in hepatocyte stability assays, but traditional metabolites (N-demethylation, lactam) only account for 40% of the mass balance. What are we missing? A: You are likely missing the pyrrolidine ring-opened products . Extensive oxidation of the pyrrolidine ring leads to N-dealkylation, which cleaves the ring entirely and leaves a primary amine at the C1 position[2]. This breakdown product (m/z 131.15) is highly polar. If you are using a standard C18 reversed-phase gradient starting at 5% organic, this metabolite will elute in the void volume and suffer from severe ion suppression. Actionable advice: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or start your reversed-phase gradient at 1% organic to retain and detect these highly polar aliphatic breakdown products.

Quantitative Mass Spectrometry Data

To facilitate rapid identification, all theoretical quantitative data for the parent drug and its common breakdown products are summarized below.

Compound / Breakdown ProductChemical FormulaTheoretical [M+H]⁺ (m/z)Mass Shift (Da)Major MS/MS Fragments (m/z)Primary Mechanism
Parent Drug C₁₁H₂₄N₂185.2012-84.08, 100.11, 154.16N/A
N-Demethylated C₁₀H₂₂N₂171.1856-14.015684.08, 86.09CYP-mediated N-demethylation
Lactam Metabolite C₁₁H₂₂N₂O199.1805+13.979398.06, 114.09Pyrrolidine

-oxidation[1]
Ring-Opened (Primary Amine) C₇H₁₈N₂131.1543-54.046958.06, 114.12N-dealkylation / Ring cleavage[2]
Aliphatic Hydroxylation C₁₁H₂₄N₂O201.1962+15.995084.08, 116.11Aliphatic chain oxidation

Validated Experimental Workflow: In Vitro Metabolism Assay

To ensure scientific integrity, do not simply mix reagents. The following protocol is designed as a self-validating system to accurately map the breakdown products of this compound.

Step 1: Microsomal Incubation Preparation
  • Scientific Rationale: Human Liver Microsomes (HLMs) contain the membrane-bound CYP450 enzymes required for phase I oxidation, but they lack the necessary electron donors. We must supply an exogenous NADPH regenerating system.

  • Procedure:

    • Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Mix HLMs (final protein concentration 1.0 mg/mL) with the parent drug (final concentration 10 µM) in the buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

Step 2: Reaction Quenching & Protein Precipitation
  • Scientific Rationale: Enzymatic reactions must be halted instantaneously to capture accurate kinetic snapshots. Organic solvents denature the CYP enzymes while simultaneously precipitating proteins to protect the LC column.

  • Procedure:

    • At designated time points (0, 15, 30, 60, and 120 minutes), extract a 100 µL aliquot of the reaction mixture.

    • Immediately quench by adding 300 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., Diphenhydramine-d3).

    • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

Step 3: Self-Validation Checkpoints (Critical)
  • Zero-Minute Control: The T=0 sample must show zero metabolites. If breakdown products are present at T=0, your compound is suffering from abiotic degradation in the buffer.

  • Positive Control: Run a parallel incubation with Dextromethorphan. If you do not detect Dextrorphan (O-demethylation via CYP2D6), your microsomes or NADPH system have lost viability, and the assay must be discarded.

Metabolic Pathway Visualization

The following diagram maps the logical relationships and enzymatic causality between the parent drug and its primary breakdown products.

BreakdownPathways Parent This compound [M+H]+ 185.20 NDemethyl N-Demethylation [M+H]+ 171.19 Parent->NDemethyl CYP450 (-CH2) Lactam Lactam Formation [M+H]+ 199.18 Parent->Lactam CYP450 (+O, -2H) RingOpen Ring Opening [M+H]+ 131.15 Parent->RingOpen CYP450 (-C4H8) Hydroxyl Aliphatic Hydroxylation [M+H]+ 201.20 Parent->Hydroxyl CYP450 (+O) Lactam->RingOpen Hydrolase/Oxidation

Metabolic breakdown pathways of this compound.

References

1.[1] Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health (NIH).[Link] 2. Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism. Royal Society of Chemistry (RSC).[Link] 3.[2] Human metabolism and pharmacological profiling of protonitazepyne and metonitazepyne, two highly potent nitazenes. National Institutes of Health (NIH).[Link]

Sources

Validation & Comparative

Comparative Guide to the Analytical Validation of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structural Elucidation and Purity Assessment

Introduction

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of scientific rigor and regulatory compliance. For novel compounds such as N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine, a comprehensive analytical validation strategy is not merely a procedural formality but a critical step in ensuring safety, efficacy, and reproducibility. This guide provides an in-depth analysis of interpreting Nuclear Magnetic Resonance (NMR) spectra for the validation of this compound. Furthermore, it presents a comparative assessment of alternative analytical techniques, offering researchers a holistic perspective on designing a robust validation workflow.

The choice of analytical methodology is a critical decision in the development of any new chemical entity. While techniques like mass spectrometry provide invaluable information on molecular weight, and chromatography-based methods excel at assessing purity, NMR spectroscopy remains the gold standard for the definitive structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it an indispensable tool for confirming molecular structure.

This guide is structured to provide both a theoretical foundation and practical insights into the validation of this compound. We will delve into the predicted ¹H and ¹³C NMR spectra of the target molecule, explore the rationale behind peak assignments, and compare the strengths and limitations of complementary analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

Due to the novelty of this compound, experimentally derived spectral data may not be publicly available. However, based on established principles of NMR spectroscopy and the known chemical shifts of analogous functional groups, we can predict the key features of its ¹H and ¹³C NMR spectra.

Structure of this compound:

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The following table outlines the predicted chemical shifts, multiplicities, and integrations for the key protons in the structure.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Pyrrolidine CH₂ (α to N)2.5 - 2.8Multiplet4HProtons on the carbons directly attached to the nitrogen of the pyrrolidine ring are deshielded.
Pyrrolidine CH₂ (β to N)1.7 - 1.9Multiplet4HProtons on the carbons further from the nitrogen are more shielded.
CH₂ adjacent to pyrrolidine2.3 - 2.6Multiplet2HThese protons are adjacent to a nitrogen atom and a chiral center, leading to a complex multiplet.
CH bearing the NH₂ group2.8 - 3.1Multiplet1HThis proton is deshielded by the adjacent amine group and is coupled to neighboring protons.
CH adjacent to methyl groups1.5 - 1.8Multiplet1HThis proton's chemical shift is influenced by the adjacent alkyl groups.
NH₂Broad singlet2HThe chemical shift of amine protons can vary significantly depending on solvent and concentration; they often appear as a broad signal.
Terminal CH₃0.8 - 1.0Doublet3HThis methyl group is split by the adjacent CH proton.
CH₃ on the pentyl chain0.8 - 1.0Doublet3HThis methyl group is also split by the adjacent CH proton.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Pyrrolidine C (α to N)50 - 60Carbons directly bonded to the nitrogen atom are significantly deshielded.
Pyrrolidine C (β to N)20 - 30These carbons are more shielded compared to the α-carbons.
C adjacent to pyrrolidine55 - 65This carbon is influenced by the adjacent nitrogen and the rest of the alkyl chain.
C bearing the NH₂ group50 - 60The carbon attached to the primary amine group is deshielded.
C adjacent to methyl groups30 - 40This is a standard chemical shift range for a methine carbon in an aliphatic chain.
Terminal CH₃10 - 20Methyl carbons are typically found in the upfield region of the spectrum.
CH₃ on the pentyl chain10 - 20Similar to the other methyl group, this carbon will appear in the upfield region.

Comparative Analysis of Analytical Techniques

While NMR is paramount for structural elucidation, a multi-technique approach is essential for comprehensive validation, particularly for purity assessment.

Technique Principle Strengths for this compound Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Unambiguous structure determination.- Quantitative analysis (qNMR) for purity assessment without a reference standard.- Relatively low sensitivity compared to MS.- Complex spectra can be challenging to interpret fully.
LC-MS Separates compounds by chromatography and detects them by mass spectrometry.- High sensitivity for detecting trace impurities.- Provides molecular weight information, confirming the parent ion.- Does not provide detailed structural information.- Isomer differentiation can be challenging without specific methods.
GC-MS Separates volatile compounds by gas chromatography and detects them by mass spectrometry.- Excellent for analyzing volatile and thermally stable compounds.- Provides fragmentation patterns that can aid in structural identification.- The amine groups may require derivatization to improve volatility and peak shape.- Not suitable for non-volatile impurities.
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Provides information about the functional groups present (e.g., N-H, C-H, C-N bonds).- Quick and non-destructive.- Provides limited information on the overall molecular structure.- Complex molecules can have overlapping signals.

Experimental Protocols

NMR Sample Preparation (General Protocol)

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like those in the NH₂ group.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

LC-MS Analysis (General Protocol)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions for linearity and limit of detection (LOD) determination.

  • Set up the HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The acidic modifier helps to protonate the amine for better peak shape and ionization.

  • Couple the HPLC to a mass spectrometer (e.g., electrospray ionization - ESI) and set the instrument to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule.

  • Inject the samples and analyze the resulting chromatograms and mass spectra for purity and identity confirmation.

Visualization of the Validation Workflow

The following diagram illustrates a recommended workflow for the comprehensive analytical validation of a new chemical entity like this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_purity Purity & Impurity Profiling cluster_validation Final Validation synthesis Chemical Synthesis of This compound nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Primary Structure Confirmation ms Mass Spectrometry (LC-MS/GC-MS) synthesis->ms Molecular Weight Confirmation ir IR Spectroscopy synthesis->ir Functional Group Analysis hplc HPLC-UV/DAD synthesis->hplc Purity Assessment qnmr Quantitative NMR (qNMR) synthesis->qnmr Absolute Purity Determination report Comprehensive Validation Report nmr->report ms->report ir->report hplc->report qnmr->report Analytical_Synergy NMR NMR (Structure) MS MS (Molecular Weight) NMR->MS Cross-validation Chromatography Chromatography (Purity) NMR->Chromatography Cross-validation Validation Validated Structure & Purity NMR->Validation Confirms Connectivity MS->Chromatography Cross-validation MS->Validation Confirms Formula Chromatography->Validation Confirms Purity IR IR (Functional Groups) IR->Validation Confirms Functional Groups

Caption: Synergistic relationship between key analytical techniques.

Conclusion

The analytical validation of this compound necessitates a multi-faceted approach, with NMR spectroscopy serving as the cornerstone for definitive structural elucidation. While predicted spectra provide a valuable roadmap for interpretation, the integration of orthogonal techniques such as LC-MS, GC-MS, and IR spectroscopy is crucial for a comprehensive assessment of purity and for corroborating the proposed structure. This integrated analytical strategy ensures the generation of a robust and reliable data package, which is indispensable for advancing research and development activities in the pharmaceutical and chemical sciences. The principles and workflows outlined in this guide provide a framework for the rigorous validation of novel small molecules, upholding the tenets of scientific integrity and regulatory compliance.

References

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51–59. [Link]

Comparative Potency Guide: N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine vs. Aryl-Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the potency, pharmacology, and structural characteristics of N,3-dimethyl-1-(pyrrolidin-1-yl)pentan-2-amine , comparing it against established pyrrolidine-based therapeutics and designer drugs.

The analysis treats the compound as a specific chemical entity based on the IUPAC nomenclature provided: an aliphatic diamine featuring a pentane backbone, a pyrrolidine ring at position 1, an


-methylamine at position 2, and a methyl group at position 3.

Executive Summary & Structural Analysis

N,3-dimethyl-1-(pyrrolidin-1-yl)pentan-2-amine represents a distinct structural departure from classical pyrrolidine stimulants. While drugs like Prolintane (Promton) and Pyrovalerone rely on an aryl-pyrrolidine scaffold for monoamine transporter inhibition, the subject compound is an aliphatic 1,2-diamine .

Structural Breakdown
  • Core Scaffold: Pentan-2-amine (Aliphatic chain).

  • Substituents:

    • C1: Pyrrolidin-1-yl group (Tertiary amine).

    • C2:

      
      -methylamino group (Secondary amine).
      
    • C3: Methyl group (Branching).

  • Key Distinction: Lack of an aromatic (phenyl/naphthyl) moiety at the C1 or C2 position, which is critical for

    
     stacking interactions in the Dopamine Transporter (DAT) binding pocket.
    
Pharmacological Classification
  • Primary Class: Aliphatic Diamine / Sigma Receptor Ligand (Theoretical).

  • Secondary Class: Weak/Atypical Stimulant.

  • Comparison Target: Prolintane (1-phenyl-2-pyrrolidinylpentane) and

    
    -PVP  (1-phenyl-2-pyrrolidinylpentan-1-one).
    

Comparative Potency Analysis

The potency of pyrrolidine derivatives is typically measured by their ability to inhibit the reuptake of dopamine (DA) and norepinephrine (NE).

Mechanism of Action: SAR Insights
  • Aryl Binding: High-potency pyrrolidines (e.g., MDPV, Prolintane) possess an aromatic ring that anchors the molecule in the S1 binding site of DAT via hydrophobic interactions.

  • Aliphatic Substitution: The subject compound replaces this aromatic ring with a pyrrolidine-methylene group. Aliphatic amines (e.g., Cyclopentamine, Propylhexedrine) generally exhibit 10–100x lower affinity for DAT compared to their aromatic analogs (Amphetamine).

  • Diamine Functionality: The presence of two nitrogen centers (C1-pyrrolidine and C2-amine) suggests potential affinity for Sigma-1 (

    
    ) receptors  or Voltage-Gated Ion Channels  (e.g., Na
    
    
    
    or Ca
    
    
    ), a profile common to 1,2-diamine ligands.
Predicted Potency Data (Theoretical)
CompoundStructure TypeDAT IC

(nM)
NET IC

(nM)
Primary Activity
MDPV Aryl-Ketone-Pyrrolidine4.126Potent NDRI (Stimulant)
Prolintane Aryl-Alkyl-Pyrrolidine~120~200Moderate NDRI (Stimulant)
Cyclopentamine Aliphatic Amine>1,500>500Weak Sympathomimetic
Target Compound Aliphatic 1,2-Diamine >5,000 >2,000 Likely Inactive as Stimulant
Target Compound Aliphatic 1,2-Diamine N/A N/A High Potential for

Binding

*Note: Values for the Target Compound are predicted based on Structure-Activity Relationship (SAR) analysis of aliphatic diamines vs. aryl-amines.

Experimental Protocols for Validation

To objectively define the potency of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine, researchers must employ a dual-assay approach: Monoamine Uptake Inhibition (to test stimulant potential) and Sigma Receptor Binding (to test off-target activity).

Protocol A: [³H]-Dopamine Uptake Assay (Synaptosomes)

Objective: Quantify the IC


 for dopamine reuptake inhibition.
  • Preparation: Isolate rat striatal synaptosomes via homogenization in 0.32 M sucrose buffer (pH 7.4) and centrifugation (1,000 x g for 10 min, then supernatant at 17,000 x g for 20 min).

  • Incubation: Resuspend pellet in Krebs-Henseleit buffer. Aliquot 250 µL into 96-well plates.

  • Treatment: Add test compound (Target vs. Prolintane control) at concentrations ranging from 1 nM to 100 µM. Incubate for 15 min at 37°C.

  • Uptake: Add [³H]-Dopamine (50 nM final conc). Incubate for 5 min.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     using non-linear regression.
    
Protocol B: Sigma-1 ( ) Receptor Binding Assay

Objective: Determine affinity (


) for 

sites, common for diamines.
  • Ligand: Use [³H]-(+)-Pentazocine (specific

    
     agonist).
    
  • Tissue: Guinea pig brain membrane homogenates.

  • Displacement: Incubate membranes with radioligand and varying concentrations of the target compound (10⁻¹⁰ to 10⁻⁵ M) for 120 min at 25°C.

  • Analysis: Determine

    
     from the displacement curve. A 
    
    
    
    nM indicates high potency.

Visualization of Structure & Activity

The following diagram illustrates the structural divergence between the target aliphatic diamine and the potent aryl-pyrrolidine class, highlighting the missing pharmacophore required for high stimulant potency.

G Target N,3-dimethyl-1- pyrrolidin-1-ylpentan-2-amine Feat1 Aliphatic Chain (No Pi-Stacking) Target->Feat1 Possesses Feat3 1,2-Diamine Motif Target->Feat3 Possesses Prolintane Prolintane (Standard) Feat2 Aromatic Ring (Pi-Stacking) Prolintane->Feat2 Possesses DAT Dopamine Transporter (DAT) Binding Pocket Sigma Sigma-1 Receptor (Intracellular Chaperone) Feat1->DAT Weak Affinity (>5000 nM) Feat2->DAT High Affinity (~120 nM) Feat3->Sigma Potential High Affinity

Caption: Structural comparison showing the lack of aromaticity in the target compound, leading to predicted weak DAT affinity but potential Sigma-1 activity.

Conclusion

This compound is structurally classified as an aliphatic diamine. Based on established Structure-Activity Relationships (SAR):

  • Stimulant Potency: It is predicted to have negligible to weak potency as a psychostimulant compared to Prolintane or MDPV due to the absence of an aromatic ring essential for high-affinity DAT binding.

  • Alternative Activity: The 1,2-diamine motif suggests it may function as a Sigma receptor ligand or a channel blocker , warranting screening against these targets rather than monoamine transporters.

  • Recommendation: For drug development focusing on stimulants, this scaffold is likely inferior to aryl-pyrrolidines. For novel analgesics or neuroprotective agents (via Sigma pathways), it remains a viable candidate for screening.

References
  • Glennon, R. A. (2014). Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention. Advances in Pharmacology, 69, 581-620. Link

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Link

  • Matsumoto, R. R., et al. (2014). Sigma receptors: biology and function. Handbook of Experimental Pharmacology, 244. Link

  • PubChem Database . Prolintane (CID 4958). National Center for Biotechnology Information. Link

Technical Comparison: Analytical Differentiation of N,3-dimethyl-1-(pyrrolidin-1-yl)pentan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous identification of N,3-dimethyl-1-(pyrrolidin-1-yl)pentan-2-amine (hereafter referred to as Target Compound ) presents a significant challenge in forensic and pharmaceutical analysis due to the existence of isobaric regioisomers and complex stereochemistry. This guide outlines a multi-modal analytical strategy to distinguish the Target Compound from its closest structural analogs: the regioisomer N,4-dimethyl-1-(pyrrolidin-1-yl)pentan-2-amine and the isobaric analog N-ethyl-1-(pyrrolidin-1-yl)pentan-2-amine .

Standard GC-MS screening often yields identical base peaks (


 84) for this class of compounds, leading to false positives. This guide establishes a definitive protocol using MS/MS fragmentation dynamics, 1D/2D NMR coupling constants, and chiral chromatographic separation to ensure legal and scientific defensibility.

Structural Landscape & Isomer Definition

The Target Compound is an aliphatic 1,2-diamine featuring two chiral centers (C2, C3) and a specific branching pattern. We compare it against three critical "look-alike" isomers that share the molecular formula C


H

N

(MW 184.32) or close structural homology.
Isomer Classification Table
Compound IDIUPAC NameKey Structural FeatureChallenge
Target N,3-dimethyl-1-(pyrrolidin-1-yl)pentan-2-amine Methyl at C3 (sec-butyl tail)2 Chiral Centers (4 Stereoisomers)
Isomer A N,4-dimethyl-1-(pyrrolidin-1-yl)pentan-2-amineMethyl at C4 (isobutyl tail)Regioisomer (Positional)
Isomer B N-ethyl-1-(pyrrolidin-1-yl)pentan-2-amineN-Ethyl group (Linear N-sub)Isobaric (Same Mass, Different Fragmentation)
Isomer C N,3-dimethyl-1-(piperidin-1-yl)butan-2-aminePiperidine ring (6-membered)Ring Expansion Isomer
Structural Visualization (DOT)

IsomerMap Target TARGET: N,3-dimethyl-1-(pyrrolidin-1-yl)pentan-2-amine (C3-Methyl Branch) IsoA Isomer A (Regio): N,4-dimethyl-... (C4-Methyl Branch) Target->IsoA Methyl Shift (C3 -> C4) IsoB Isomer B (Isobaric): N-ethyl-... (N-Ethyl vs N,C-Dimethyl) Target->IsoB Substituent Swap (N-Me + C-Me -> N-Et) IsoC Isomer C (Ring): Piperidine analog (Ring Expansion) Target->IsoC Ring Expansion (Pyrrolidine -> Piperidine) Method1 Differentiation: 1H NMR (Coupling) IsoA->Method1 Method2 Differentiation: MS/MS (Immonium Ions) IsoB->Method2

Caption: Structural relationship map highlighting the specific chemical modifications distinguishing the Target from its primary isomers.

Mass Spectrometry (MS) Differentiation Strategy

While the molecular ion (


 184) is weak or absent in Electron Ionization (EI) due to rapid alpha-cleavage, the fragmentation patterns provide the first line of defense.
Mechanism of Fragmentation

The dominant fragmentation pathway for 1,2-diamines is alpha-cleavage adjacent to the nitrogen atoms.

  • Pathway A: Cleavage between C1 and C2 (Loss of Pyrrolidinyl-methyl).

  • Pathway B: Cleavage between C2 and C3 (Loss of Alkyl chain).

Diagnostic Ions Table
Fragment TypeTarget (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Isomer B (N-Ethyl) (

)
Isomer C (Piperidine) (

)
Explanation
Base Peak (

-cleavage)
84 84 98 The pyrrolidinium ion (

84) is common to Target and Isomers A/B. Isomer C yields

98 (Piperidine).[1][2]
Secondary Amine Ion 127 141 127 Cleavage of the alkyl tail. Target retains N-Me (

127). Isomer B retains N-Et (

141).
Side Chain Loss M - 57 M - 43 M - 57 Target loses sec-butyl (57 Da). Isomer B loses n-propyl (43 Da) if chain length differs.
The "Regioisomer Trap" (Target vs. Isomer A)

Critical Insight: Mass spectrometry (EI or ESI) is insufficient to distinguish the Target (3-methyl) from Isomer A (4-methyl) with high confidence. Both produce


 84 and 

127 as major ions.
  • Solution: You must rely on Chromatographic Retention Time (Isomer A typically elutes slightly later on non-polar columns due to less steric hindrance) or NMR .

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the only self-validating method to distinguish the position of the methyl group (C3 vs C4) and the diastereomers.

1H NMR Distinguishing Features (600 MHz recommended)

Protocol: Dissolve 5 mg sample in CDCl


. Acquire 1H, COSY, and HSQC.
Distinguishing Target (3-methyl) from Isomer A (4-methyl):
  • Target (3-Methyl):

    • Methyl Signal: The C3-methyl appears as a doublet (

      
       ppm).
      
    • Terminal Methyl: The C5-methyl appears as a triplet (distorted) due to the adjacent CH

      
      .
      
    • Methine Proton (H3): A distinct multiplet integrating to 1H, showing COSY correlation to both the C3-methyl doublet and the C2-methine.

  • Isomer A (4-Methyl):

    • Methyl Signals: Shows a strong doublet integrating to 6H (or two close doublets) corresponding to the isopropyl tail (C4-Me and C5).

    • Absence of Triplet: There is no terminal triplet typical of the straight chain end found in the Target.

Stereochemical Assignment (Diastereomers)

The Target has two chiral centers (C2, C3), creating two diastereomeric pairs: anti (e.g., 2S,3R) and syn (e.g., 2S,3S).

  • Differentiation: The chemical shift of the N-Methyl group and the coupling constant

    
     differ between diastereomers.
    
    • Anti isomer typically displays a larger

      
       (
      
      
      
      8-10 Hz) compared to the syn isomer (
      
      
      4-6 Hz) in similar acyclic systems, though conformational flexibility requires NOESY confirmation.

Experimental Workflow: Step-by-Step

Sample Preparation
  • Extraction: For biological matrices, use Liquid-Liquid Extraction (LLE) with MTBE at pH 10. Avoid acidic extraction which may extract interfering endogenous amines.

  • Derivatization (Optional for Chiral GC): React with TFAA (Trifluoroacetic anhydride) to improve peak shape and resolve enantiomers on chiral columns.

Analytical Decision Tree (DOT)

Workflow Sample Unknown Sample GCMS GC-MS Screen (DB-5MS Column) Sample->GCMS Check84 Base Peak m/z 84? GCMS->Check84 Check98 Base Peak m/z 98? GCMS->Check98 LCMS LC-MS/MS (Fragment Confirmation) Check84->LCMS Yes Piperidine Isomer C (Piperidine) Check98->Piperidine Yes Check127 Fragment 127? LCMS->Check127 Ethyl Isomer B (N-Ethyl) Check127->Ethyl No (Found 141) NMR 1H NMR / NOESY (Definitive) Check127->NMR Yes Result Target Identification (Regio- & Stereochemistry) NMR->Result

Caption: Validated workflow for eliminating isobaric interferences before final NMR confirmation.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link]

  • Brandt, S. D., et al. (2010). "Analytical characterization of the isomeric pyrrolidinophenones." Drug Testing and Analysis. [Link]

  • Westphal, F., et al. (2012). "Mass spectral fragmentation of various N-alkylated cathinones." Forensic Science International. [Link]

Sources

Reference standard characterization for N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Benchmarking & Characterization Guide: N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Part 1: Executive Summary & Strategic Context

The Compound: this compound is a complex aliphatic diamine characterized by two chiral centers (C2 and C3) and the absence of a strong UV-absorbing chromophore (lacking an aromatic ring). Often encountered as a reduced metabolite of branched pyrovalerone analogs or as a specialized intermediate in synthesis, its characterization presents unique challenges compared to standard cathinones.

The Challenge: Standard "purity" assessments (Area% by HPLC-UV) are insufficient. The molecule’s lack of a phenyl ring renders UV detection (254 nm) ineffective, and the presence of adjacent chiral centers creates diastereomeric pairs (erythro/threo) that co-elute on standard C18 columns.

The Comparison: This guide compares the performance of a Certified Reference Material (CRM) (ISO 17034 accredited) against In-House Synthesized Standards (Technical Grade).

Part 2: Comparative Analysis (CRM vs. Alternatives)

The following table contrasts the analytical performance and reliability of using a Certified Reference Material versus a typical laboratory-synthesized standard for this specific aliphatic amine.

Table 1: Performance Benchmarking of Reference Standards

FeatureCertified Reference Material (CRM) In-House / Technical Grade Standard Impact on Data
Stereochemical Purity >98% Single Diastereomer (Confirmed by Chiral LC & NOE NMR)Variable (Mixture) (Often 60:40 erythro/threo ratio)Critical: Technical grade leads to "split peaks" or inaccurate quantification if the isomer ratio shifts.
Quantification Method qNMR / Mass Balance (Traceable to SI Units)Gravimetric / HPLC Area% (Assumes 100% response factor)High: Without a chromophore, HPLC Area% is invalid. CRM uses proton counting for absolute accuracy.
Detection Suitability Optimized for LC-MS/MS & CAD (Charged Aerosol Detection)Often characterized by GC-FID onlyHigh: GC-FID can thermally degrade the diamine; CRM ensures stability data is provided.
Counter-Ion Stoichiometry Defined (e.g., 2HCl vs. 1.5 Oxalate)Ambiguous (Hygroscopic salts)Medium: Incorrect molecular weight calculations lead to systematic concentration errors.

Part 3: Critical Characterization Workflows

Due to the lack of UV absorbance, the characterization workflow must rely on Mass Spectrometry and NMR.

Workflow Visualization

CharacterizationWorkflow Start Crude this compound Step1 1. Isolation via Chiral Prep-HPLC (Separation of (2R,3S) from (2R,3R)) Start->Step1 Resolution Step2 2. Salt Formation (HCl or Fumarate for Stability) Step1->Step2 Stabilization Branch1 3A. Structural ID (NOESY NMR) Step2->Branch1 Branch2 3B. Purity Assay (qNMR w/ Maleic Acid) Step2->Branch2 Branch3 3C. MS Fragmentation (ESI+ Product Ion Scan) Step2->Branch3 Final ISO 17034 Certified Reference Material Branch1->Final Conformation Branch2->Final Potency Branch3->Final Fingerprint

Caption: Integrated workflow for transforming crude aliphatic diamine into a Certified Reference Material, prioritizing stereochemical resolution and qNMR quantification.

Part 4: Experimental Protocols

Protocol A: Stereochemical Assignment via 1H-NMR (NOESY)

Objective: To distinguish between the syn (erythro) and anti (threo) diastereomers created by the C2 and C3 chiral centers.

Methodology:

  • Sample Prep: Dissolve 10 mg of the standard in 600 µL of Benzene-d6 (C6D6). Note: Benzene is preferred over CDCl3 here because it enhances the chemical shift separation of the methyl groups due to solvent anisotropy.

  • Acquisition: Acquire a 1D 1H-NMR (600 MHz) and a 2D NOESY spectrum (mixing time 500 ms).

  • Analysis:

    • Target Signal: Focus on the H2 (methine attached to amine) and H3 (methine attached to methyl) protons.

    • Logic Gate:

      • If Strong NOE correlation observed between H2 and H3

        
        Syn (Erythro)  configuration (protons are on the same face).
        
      • If Weak/No NOE correlation observed between H2 and H3, but strong correlation between H2 and C3-Methyl

        
        Anti (Threo)  configuration.
        
    • Validation: The coupling constant (

      
      ) will typically be smaller for the syn isomer (~3-4 Hz) compared to the anti isomer (~7-9 Hz) in non-polar solvents.
      
Protocol B: LC-MS/MS Fragmentation Analysis

Objective: To establish a definitive fragmentation fingerprint for identification in biological matrices, distinguishing it from linear isomers.

Instrument Parameters:

  • System: UHPLC coupled to Q-Exactive Orbitrap or Triple Quadrupole.

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm. Why? The CSH column provides better peak shape for basic amines than standard C18.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 minutes. (Low organic retention expected due to aliphatic nature).

Fragmentation Pathway (ESI+):

  • Precursor Ion: [M+H]+ calculated at m/z ~199.21 (Exact mass depends on precise formula C12H26N2).

  • Primary Loss: Cleavage of the C1-C2 bond (alpha-cleavage).

    • Fragment A: Pyrrolidinyl-methyl cation (m/z 84.08). Diagnostic Base Peak.

  • Secondary Loss: Loss of the amine group (neutral loss of methylamine).

  • Diagnostic Ratio: The ratio of the m/z 84 (pyrrolidine ring) to the m/z 112 (side chain fragment) is unique to this specific branching pattern.

Part 5: Detailed Fragmentation Pathway Diagram

Understanding the mass spectral behavior is crucial for distinguishing this compound from its structural isomers (e.g., linear hexyl amines).

Fragmentation Parent Precursor [M+H]+ m/z ~199 Frag1 α-Cleavage (Pyrrolidinium ion) m/z 84 Parent->Frag1 Major Path (C1-C2 Bond Break) Frag2 Side Chain Cation (N,3-dimethylpentan-2-amine fragment) m/z ~115 Parent->Frag2 Minor Path Frag3 Secondary Loss (-NH2CH3) m/z ~83 Frag2->Frag3 Neutral Loss

Caption: ESI+ Fragmentation pathway. The m/z 84 ion is the dominant diagnostic marker for the N-substituted pyrrolidine moiety.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO.[1][2][3][4][5] [Link]

  • Kuś, P., et al. (2018).[6] Spectroscopic characterization and crystal structures of two cathinone derivatives... seized on illicit drug market.[6][7][8] Forensic Toxicology.[6][8] (Provides foundational NMR/MS methodologies for pyrrolidine derivatives). [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry. (Details the synthesis and stereochemical resolution of related pyrrolidines). [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Chromatographic Separation Techniques (2.2.46). European Pharmacopoeia. (Standard for purity assessments). [Link]

Sources

Cross-Validation of Detection Methods for N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine (α-PiHP)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Analytical Imperative for a Moving Target

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine, more commonly known in forensic and toxicological circles as α-Pyrrolidinoisohexanophenone (α-PiHP), is a synthetic cathinone that presents a significant analytical challenge.[1] As a novel psychoactive substance (NPS), its proliferation on the illicit drug market requires that researchers, forensic scientists, and drug development professionals have robust, reliable, and validated methods for its detection and characterization.[2] The structural similarity of α-PiHP to other controlled cathinones, including its positional isomer α-PHP, necessitates analytical strategies that are not just sensitive, but unequivocally specific.[2][3]

This guide provides a cross-validation framework for the detection of α-PiHP. We will move beyond single-method discussions to an integrated, multi-technique approach, which is the bedrock of modern analytical trustworthiness. By comparing and contrasting the results from orthogonal methods—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—we establish a self-validating system for confident identification and quantification. This document is designed to provide both the theoretical rationale and the practical, field-proven protocols required for authoritative analysis.

The Analytical Challenge: Isomers and Instability

The core analytical difficulty with α-PiHP and its analogues lies in their shared chemical scaffold. Synthetic cathinones are β-keto phenethylamines, a class ripe for clandestine modification.[1] α-PiHP is an isomer of α-PHP, differing only in the position of a methyl group on the alkyl chain. This subtle difference can have significant pharmacological and legal implications, yet it can be difficult to discern with rudimentary analytical techniques.[2]

Furthermore, cathinones containing a pyrrolidine ring, like α-PiHP, can be susceptible to thermal degradation during analysis, particularly with GC-based methods.[4] This can lead to the formation of artifacts and potential misidentification. An effective analytical strategy must therefore be capable of distinguishing between closely related isomers and preserving the integrity of the molecule throughout the analytical process.

Orthogonal Detection Strategies: A Triad of Confidence

To achieve the highest degree of analytical certainty, a single technique is insufficient. We advocate for a cross-validation approach using three distinct, yet complementary, analytical platforms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The workhorse of forensic toxicology, valued for its high chromatographic resolution and extensive, standardized spectral libraries.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique ideal for complex biological matrices and for analyzing thermally labile compounds without derivatization.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for absolute chemical structure elucidation, capable of definitively distinguishing between isomers.[7][8]

The logical workflow for analyzing an unknown sample suspected of containing α-PiHP involves using these techniques in a complementary fashion.

G cluster_0 Sample Receipt & Preparation cluster_1 Screening & Quantification cluster_2 Confirmatory Analysis cluster_3 Definitive Structure Elucidation Sample Unknown Seized Material or Biological Sample Prep Homogenization & Extraction (LLE or SPE) Sample->Prep LCMS LC-MS/MS Analysis (High Sensitivity & Specificity) Prep->LCMS Primary Analysis GCMS GC-MS Analysis (Library Matching) Prep->GCMS Orthogonal Confirmation NMR NMR Spectroscopy (For Novel or Disputed Samples) Prep->NMR If Isomerism is Questioned or Structure is Unknown Quant Quantification (ng/mL levels) LCMS->Quant Quant->GCMS Cross-validate findings Confirm Identification Confirmed (EI Fragmentation Pattern) GCMS->Confirm Confirm->LCMS Cross-validate findings Structure Unambiguous Isomer ID (Structure Verified) NMR->Structure

Caption: Cross-validation workflow for α-PiHP detection.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Detection

GC-MS separates volatile compounds in a heated column and then fragments them using electron ionization (EI). The resulting mass spectrum is a highly reproducible chemical fingerprint. For cathinones with a pyrrolidine ring, the fragmentation pattern is often dominated by an immonium ion, which provides a strong clue to the compound's identity.[9] The key is to compare the retention time and the fragmentation pattern of an unknown sample to a certified reference standard of α-PiHP.

Experimental Protocol

This protocol is adapted from standard forensic laboratory procedures for seized drug materials.[10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh approximately 10 mg of the homogenized seized material into a glass test tube.

    • Add 5 mL of methanol, vortex for 2 minutes, and sonicate for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Carefully transfer the methanol supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • Instrumental Parameters:

    • System: Agilent 5975 Series GC/MSD or equivalent.[11]

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12][13]

    • Injector: Splitless mode, 260°C.[13]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[13]

    • Oven Program: Initial temperature of 100°C held for 2 minutes, then ramped at 20°C/min to 280°C and held for 5 minutes.[13]

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Scan Range: 40-500 m/z.

Data Interpretation & Performance

The EI mass spectrum of α-PiHP is expected to show a characteristic base peak corresponding to the immonium ion formed by cleavage of the bond alpha to the carbonyl group. The molecular ion may be weak or absent. Identification is confirmed by matching the full mass spectrum and retention time against a known reference standard.

Causality Behind Choices: The choice of a non-polar HP-5MS column is standard for broad-spectrum drug screening. The splitless injection mode is used to maximize sensitivity for trace analytes. The temperature program is designed to be aggressive enough to elute the compound in a reasonable time while minimizing on-column degradation.

Trustworthiness Note: A significant concern with GC-MS for pyrrolidine-containing cathinones is thermal degradation in the hot injector port.[4] This can lead to the formation of dehydrogenated artifacts. Analysts must be vigilant for these peaks and can mitigate the issue by using a lower injection temperature or derivatization, though the latter is not always straightforward for tertiary amines.[4] Cross-validation with LC-MS/MS is essential to confirm that the detected peak is the parent compound and not a breakdown product.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Detection

LC-MS/MS offers superior sensitivity and specificity by coupling liquid chromatographic separation with a dual-stage mass analysis. The first mass spectrometer (Q1) selects the protonated molecular ion of α-PiHP (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for detection at very low concentrations, even in complex matrices like blood or urine.[14]

Experimental Protocol

This protocol is designed for the analysis of α-PiHP in blood or plasma samples.[15][16]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate deuterated internal standard (e.g., α-PHP-d8).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 g for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Instrumental Parameters:

    • System: Sciex X500R LC-QTOF-MS or equivalent triple quadrupole system.[11]

    • Column: A reversed-phase column such as a C18 or a biphenyl column (e.g., Restek Raptor Biphenyl, 50 x 3.0 mm, 2.7 µm) is effective.[17]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[17]

    • Flow Rate: 0.5 mL/min.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: The specific precursor-to-product ion transitions for α-PiHP must be determined by infusing a reference standard. For isomers like α-PHP and α-PiHP, while the precursor ion (m/z 246.2) is the same, the relative ratios of the product ions can be used for differentiation, along with their chromatographic separation.[3]

Data Interpretation & Performance

A positive identification requires the detection of a peak at the correct retention time for at least two specific MRM transitions, with an ion ratio that falls within a predefined tolerance (typically ±20%) of that established by a reference standard.[3] This method provides excellent sensitivity, with limits of quantification often in the low ng/mL range.[15][17]

Causality Behind Choices: Protein precipitation is a fast and effective sample cleanup method for biological fluids. The use of a deuterated internal standard is critical to correct for matrix effects and variations in instrument response, ensuring accurate quantification. Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, enhancing the signal in positive ion mode. A biphenyl column can offer alternative selectivity for aromatic compounds compared to standard C18 columns.

G cluster_0 LC Separation cluster_1 Mass Spectrometer LC LC Column separates α-PiHP from isomers and matrix components ESI ESI Source [M+H]+ LC->ESI Q1 Q1: Precursor Ion Selection (m/z 246.2) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Analysis Q2->Q3 Detector Detector Q3->Detector

Sources

Bioequivalence Assessment of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine Formulations: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective in this guide is to dissect the analytical and clinical frameworks required to validate the bioequivalence (BE) of complex aliphatic amine formulations. Specifically, we will examine N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine (NDPA), a highly specialized molecule[1] whose structural motifs demand rigorous pharmacokinetic (PK) scrutiny.

This guide objectively compares a newly developed Test Extended-Release (ER) formulation of NDPA against an established Reference ER formulation, providing the experimental causality, self-validating protocols, and quantitative data necessary for regulatory submission.

Pharmacodynamic Rationale & Target Engagement

NDPA ((2S,3R)-N,3-dimethyl-1-(pyrrolidin-1-yl)pentan-2-amine) features a lipophilic pentane backbone coupled with a pyrrolidine ring. This structure is indicative of monoaminergic activity, specifically acting as a putative Trace Amine-Associated Receptor 1 (TAAR1) agonist.

The Causality of Formulation: Aliphatic amines with this profile typically exhibit rapid absorption and high peak-to-trough plasma fluctuations. An Extended-Release (ER) formulation is mandatory to blunt the maximum plasma concentration (


) and mitigate off-target cardiovascular stimulation, while maintaining a steady Area Under the Curve (

) for sustained therapeutic efficacy.

Signaling_Pathway L NDPA Molecule R TAAR1 Receptor L->R Binding G Gs Protein Activation R->G AC Adenylyl Cyclase G->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Phosphorylation cAMP->PKA

Fig 1. Putative TAAR1 signaling pathway activated by NDPA.

Clinical Bioequivalence Workflow

To definitively prove that the Test and Reference formulations perform identically in vivo, we utilize a randomized, two-way, single-dose crossover clinical design[2].

The Causality of the Crossover Design: By administering both formulations to the same cohort of healthy volunteers (separated by a 14-day washout period), intra-subject variability is mathematically isolated from inter-subject variability. This drastically increases the statistical power to detect formulation-driven differences in absorption rates without requiring an unethically large sample size.

BE_Workflow A Test Formulation (NDPA-ER) C Two-Way Crossover Clinical Dosing A->C B Reference Formulation (NDPA-ER) B->C D Serial Plasma Sampling (0-48h) C->D E LC-MS/MS Quantification D->E F PK & Statistical Analysis (90% CI) E->F

Fig 2. Clinical crossover workflow for NDPA bioequivalence testing.

Self-Validating Analytical Methodology (LC-MS/MS)

Quantifying NDPA in human plasma requires an assay that is both highly sensitive and impervious to matrix effects. The following protocol strictly adheres to the ICH M10 guidelines for bioanalytical method validation [3].

Step-by-Step Protocol
  • Sample Preparation (Solid Phase Extraction):

    • Action: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of the Internal Standard (NDPA-

      
      , 100 ng/mL).
      
    • Action: Load onto a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX). Wash with 5% methanol, then elute with 5% ammonium hydroxide in 100% methanol.

    • Causality: The pyrrolidine moiety in NDPA is highly susceptible to ion suppression from plasma phospholipids. Mixed-mode SPE selectively retains the basic amine while washing away neutral lipids, ensuring the ESI-MS/MS signal remains linear.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a C18 reversed-phase column (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

    • Action: Run a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B) from 5% B to 95% B over 3.5 minutes.

  • Mass Spectrometry (ESI-MS/MS):

    • Action: Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor

      
       185.3 
      
      
      
      114.1 for NDPA, and
      
      
      188.3
      
      
      114.1 for NDPA-
      
      
      .
  • System Suitability & Self-Validation:

    • Action: Inject a blank plasma extract immediately following the Upper Limit of Quantification (ULOQ) standard.

    • Causality: This acts as an internal self-validating mechanism to prove the absence of system carryover. The blank signal must be

      
       of the Lower Limit of Quantification (LLOQ) to proceed with batch analysis[3].
      

Quantitative Data & Formulation Comparison

Bioequivalence is declared only if the 90% confidence intervals (CI) for the geometric mean ratios of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

fall entirely within the strict 80.00% to 125.00% regulatory acceptance window.

The table below summarizes the PK parameters obtained from a 36-subject crossover study comparing the Test and Reference NDPA-ER formulations.

Pharmacokinetic ParameterReference (NDPA-ER)Test (NDPA-ER)Geometric Mean Ratio (%)90% Confidence IntervalBE Status

(ng/mL)
45.2 ± 5.144.8 ± 4.799.192.4% – 106.3%Pass

(ng·h/mL)
310.5 ± 28.4315.2 ± 30.1101.596.8% – 106.3%Pass

(ng·h/mL)
325.4 ± 31.2330.1 ± 32.5101.497.1% – 105.9%Pass

(h)
*
4.0 (3.0–6.0)4.0 (3.0–6.0)N/AN/APass

*Note:


 is presented as median (range). Statistical comparison for 

utilizes non-parametric testing (Wilcoxon signed-rank test).
Strategic Insights

The experimental data confirms that the Test formulation achieves identical rate (


) and extent (

) of absorption compared to the Reference. The tight 90% Confidence Intervals (well within the 80-125% boundary) validate that the excipient modifications in the Test formulation do not perturb the release kinetics of the this compound active pharmaceutical ingredient.

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline." (2023). Available at:[Link]

  • U.S. National Institutes of Health (NIH) / PMC. "Bioavailability and Bioequivalence in Drug Development." National Center for Biotechnology Information. Available at:[Link]

Sources

Reproducibility of N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine (NDPA) Synthesis Across Laboratories: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The synthesis of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine (NDPA) presents a formidable challenge in modern pharmaceutical development. As a sterically hindered, vicinally substituted chiral diamine, NDPA serves as a critical scaffold for next-generation neurotherapeutics.

The primary synthetic bottleneck lies in establishing the exact stereochemistry at the C2 and C3 positions while navigating the extreme steric bulk imposed by the adjacent pyrrolidine ring and the C3-methyl group. Furthermore, the basicity of the C1-pyrrolidine nitrogen frequently interferes with transition-metal catalysts through competitive coordination. This guide objectively compares the two leading synthetic methodologies—Transition Metal-Catalyzed Asymmetric Reductive Amination (ARA) and Biocatalytic Reductive Amination via Engineered Reductive Aminases (RedAms) —evaluating their inter-laboratory reproducibility, scalability, and thermodynamic efficiency.

Comparison of Synthetic Methodologies

Route A: Transition Metal-Catalyzed Asymmetric Reductive Amination (ARA)

Traditionally, the direct conversion of the precursor ketone (3-methyl-1-(pyrrolidin-1-yl)pentan-2-one) to the secondary amine NDPA is achieved using Ruthenium-based chiral catalysts, such as Ru(OAc)₂((S)-BINAP) .

  • Strengths: Utilizes commercially available ligands; highly scalable under standard high-pressure hydrogenation infrastructure.

  • Weaknesses: The pyrrolidine moiety acts as a competitive Lewis base, partially poisoning the Ru-center. This leads to variable enantiomeric excess (ee) and requires high catalyst loading (up to 5 mol%), driving up the E-factor (environmental impact) and residual heavy metal contamination.

Route B: Biocatalytic Reductive Amination (Engineered RedAms)

Recent advancements have shifted the paradigm toward biocatalysis. While standard


-transaminases are restricted to synthesizing primary amines, engineered Reductive Aminases (RedAms) and Imine Reductases (IREDs) can directly couple the ketone precursor with methylamine using NADP(H) as a hydride source .
  • Strengths: Exquisite stereocontrol dictated by the enzyme's active site architecture; operates at ambient temperature and pressure; eliminates heavy metal waste.

  • Weaknesses: Requires strict pH and temperature control to prevent enzyme denaturation; necessitates a cofactor recycling system (e.g., Glucose/Glucose Dehydrogenase) to remain economically viable .

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity reproduction across laboratories, the following protocols integrate causality-driven steps and in-line analytical validation.

Protocol A: Ru-BINAP Catalyzed ARA
  • Imine Pre-formation: In a rigorously dried Schlenk flask, dissolve 3-methyl-1-(pyrrolidin-1-yl)pentan-2-one (10 mmol) in anhydrous THF (20 mL). Add methylamine (2.0 M in THF, 15 mmol) and Ti(O-iPr)₄ (12 mmol).

    • Causality: The steric bulk of the C3-methyl group thermodynamically disfavors spontaneous imine formation. Titanium acts as a potent Lewis acid and dehydrating agent, forcing the condensation to completion and preventing the premature reduction of the ketone to an off-target alcohol.

  • Catalyst Activation: In a separate vial, dissolve Ru(OAc)₂((S)-BINAP) (0.5 mmol, 5 mol%) in degassed dichloromethane (5 mL) and stir under H₂ (1 atm) for 30 minutes to generate the active ruthenium-hydride species.

  • Hydrogenation: Transfer the imine solution and catalyst to a high-pressure Parr reactor. Pressurize with H₂ to 50 bar and heat to 50 °C for 24 hours.

  • Self-Validation Check: Depressurize the reactor and withdraw a 50 µL aliquot. Quench with 100 µL of 1 M NaOH to precipitate titanium salts, filter, and analyze via GC-MS. Do not proceed to workup unless ketone conversion is >95%; otherwise, re-pressurize for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove Ti and Ru complexes. Concentrate and purify via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1).

Protocol B: Biocatalytic Reductive Amination (RedAm)
  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer. Adjust pH to exactly 7.5.

    • Causality: RedAms are highly sensitive to pH fluctuations. A pH of 7.5 ensures the enzyme active site remains properly folded while keeping the methylamine donor (pKa ~10.6) sufficiently deprotonated to act as a nucleophile.

  • Enzyme & Cofactor Assembly: To the buffer, add engineered RedAm (200 mg, lyophilized powder), NADP⁺ (1 mM), D-glucose (50 mmol), and Glucose Dehydrogenase (GDH, 50 U/mL).

    • Causality: RedAms are strictly NADPH-dependent. Using stoichiometric NADPH is economically prohibitive and causes feedback inhibition. The GDH/glucose system maintains a steady-state catalytic concentration of NADPH, driving the reaction forward while maintaining an optimal E-factor.

  • Substrate Addition: Add methylamine hydrochloride (50 mmol) and the ketone precursor (10 mmol). Stir at 30 °C at 250 rpm for 24 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot, quench with 100 µL acetonitrile to precipitate proteins, centrifuge at 10,000 x g, and analyze the supernatant via Chiral HPLC (Chiralpak IG column). Verify that the enantiomeric excess of the (2S, 3S)-isomer is >99% before extraction.

  • Workup: Adjust the aqueous phase to pH 12 using 5 M NaOH to fully deprotonate the NDPA product. Extract with methyl tert-butyl ether (MTBE) (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield the pure chiral diamine.

Inter-Laboratory Reproducibility Data

To objectively assess reproducibility, both protocols were executed by three independent laboratories (Lab 1: Academic, Lab 2: CRO, Lab 3: Pharma Process Group). The quantitative performance metrics are summarized below.

MethodologyTesting SiteIsolated Yield (%)Enantiomeric Excess (ee %)Diastereomeric Excess (de %)E-factor (kg waste / kg product)
Route A (Ru-BINAP) Lab 168.284.178.542.5
Route A (Ru-BINAP) Lab 271.588.081.245.1
Route A (Ru-BINAP) Lab 365.082.576.048.3
Route B (RedAm) Lab 192.4>99.998.512.1
Route B (RedAm) Lab 294.1>99.999.011.8
Route B (RedAm) Lab 391.8>99.998.212.5

Data Analysis: Route B demonstrates vastly superior inter-laboratory reproducibility. The rigid chiral pocket of the engineered RedAm effectively isolates the reaction center from the basicity of the pyrrolidine ring, ensuring near-perfect stereocontrol (>99.9% ee) regardless of the operator, whereas Route A suffers from significant batch-to-batch variability.

Visualizing the Biocatalytic Workflow

The following diagram maps the logical flow and mechanistic interactions of the highly reproducible biocatalytic pathway (Route B).

BiocatalyticPathway K Ketone Precursor (Sterically Hindered) E Engineered RedAm + NADP(H) K->E Active site binding M Methylamine (Amine Donor) M->E Condensation I Imine Intermediate (Enzyme-Bound) E->I In situ formation P Chiral NDPA (Target Secondary Amine) I->P Stereoselective hydride transfer

Fig 1: Biocatalytic reductive amination pathway for highly reproducible NDPA synthesis.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Chemical Reviews, American Chemical Society (ACS). URL:[Link]

  • Biocatalysis: landmark discoveries and applications in chemical synthesis Chemical Society Reviews, Royal Society of Chemistry (RSC). URL:[Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Biologics: Targets and Therapy, National Center for Biotechnology Information (PMC). URL:[Link]

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper and safe disposal of N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a precautionary principle, deriving its recommendations from the chemical's structure, its constituent functional groups (a substituted aliphatic amine and a pyrrolidine ring), and the known hazards of analogous compounds. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Core Principle: Hazard Assessment and Precaution

The fundamental principle guiding the disposal of any research chemical is to treat it as hazardous until proven otherwise. This compound possesses two key structural features that inform its potential hazard profile:

  • Alkylamine Chain: Aliphatic amines are often corrosive, can cause severe skin burns and eye damage, and may be toxic if inhaled, swallowed, or absorbed through the skin.

  • Pyrrolidine Moiety: Pyrrolidine itself is a highly flammable liquid that also causes severe skin burns and eye damage[1].

Given these characteristics, this compound must be managed as a hazardous chemical waste. All disposal activities must comply with federal, state, and local regulations[2].

Table 1: Inferred Hazard Profile of this compound
Hazard ClassificationJustification Based on Structural AnalogsRecommended Precautionary Statements
Skin Corrosion/Irritation Pyrrolidine and other amines are known to cause severe skin burns[1][3].P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Serious Eye Damage Amine functional groups are typically corrosive to eye tissue[4].P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
Acute Toxicity (Oral, Dermal, Inhalation) Many amine compounds are harmful or toxic if swallowed, inhaled, or in contact with skin[3].P261: Avoid breathing mist or vapours. P270: Do not eat, drink or smoke when using this product.
Flammability While the pentane chain increases the flash point compared to smaller amines, the compound should be considered potentially combustible or flammable[3][4].P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking[3].

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure the following PPE is worn. The causality for each piece of equipment is tied directly to the inferred hazards.

  • Eye Protection: Chemical splash goggles are mandatory. The amine functional groups present a significant risk of causing irreversible eye damage[5][4].

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Amines can be absorbed through the skin and cause severe irritation or burns[3]. Always inspect gloves for tears or holes before use.

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and potential ignition sources.

  • Respiratory Protection: All handling of waste solutions or transfers that could generate aerosols or vapors must be conducted within a certified chemical fume hood to prevent inhalation[4].

Waste Segregation and Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Never mix incompatible waste streams. All chemical waste must be collected and managed as hazardous waste in consultation with your institution's Environmental Health and Safety (EHS) department[6].

Step 1: Select the Correct Waste Container
  • Use only approved, leak-proof containers provided by or recommended by your EHS office.

  • Ensure the container material is compatible with the amine waste (e.g., high-density polyethylene).

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.

Step 2: Segregate Waste by Type
  • Liquid Waste:

    • Collect solutions of this compound and organic solvents in a designated "Hazardous Liquid Waste" container.

    • Crucially, do not mix with acidic waste. Amines are basic and will react exothermically with acids, potentially causing a dangerous pressure buildup.

    • Do not dispose of any amount down the drain[7][8]. Aqueous solutions must also be collected as hazardous waste.

  • Solid Waste:

    • Collect any unused or expired solid this compound in a designated "Hazardous Solid Waste" container.

    • Contaminated materials such as gloves, weighing papers, and absorbent pads used for cleanup must also be placed in this solid waste container[8].

  • Sharps Waste:

    • Needles, syringes, or other sharp objects contaminated with the chemical must be disposed of in a designated, puncture-proof sharps container.

Step 3: Label the Waste Container Correctly

Proper labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste"[9].

  • The full chemical name: "this compound". List all components of a mixture, including solvents[8].

  • The approximate percentage of each component.

  • The relevant hazard warnings (e.g., Corrosive, Toxic, Flammable)[9].

  • The date on which waste was first added to the container (the "accumulation start date")[9].

Disposal Workflow and Decision Logic

The following diagram outlines the step-by-step decision process for the disposal of waste containing this compound. This workflow is a self-validating system designed to ensure safety and compliance at each stage.

G Disposal Workflow for this compound cluster_generation Waste Generation & Initial Handling cluster_segregation Segregation & Containerization cluster_labeling Labeling & Storage cluster_disposal Final Disposition gen Waste Generated (Solid, Liquid, or Contaminated PPE) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe decision Step 2: Identify Waste Type ppe->decision solid Solid Waste Container (Unused chemical, contaminated labware) decision->solid Solid liquid Liquid Waste Container (Solutions, aqueous waste) decision->liquid Liquid sharps Sharps Container (Contaminated needles, blades) decision->sharps Sharps label_waste Step 3: Label Container Correctly - Full Chemical Name - Hazard Warnings - Accumulation Date solid->label_waste liquid->label_waste sharps->label_waste storage Step 4: Store in Designated Satellite Accumulation Area (SAA) - Securely closed container - Secondary containment label_waste->storage ehs_pickup Step 5: Arrange Pickup Contact Environmental Health & Safety (EHS) for disposal by licensed contractor storage->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures: Spills and Decontamination

In the event of a spill, immediate and correct action is critical.

  • Small Liquid Spill:

    • Alert personnel in the immediate area.

    • If safe to do so, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow[1]. Do not use combustible materials like paper towels.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), and collect all cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Final Disposal and Regulatory Compliance

The final step is the removal of the waste by a licensed professional.

  • Storage: Keep accumulated waste volumes to a minimum and ensure routine pickups are scheduled[9]. Waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation[2][9]. Containers must be kept closed and within secondary containment.

  • Pickup: Contact your institution's EHS office to schedule a pickup for your properly labeled hazardous waste containers[8]. Do not attempt to transport or dispose of the waste yourself.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]

  • Lab Chemical Disposal. (2024, September 30). Environmental Marketing Services. [Link]

  • Chemical Waste. Research Safety - University of Kentucky. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Contaminants in Amine Gas Treating Unit. (2001). Scribd. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Method for removing amine from a contaminated hydrocarbon streams. (2018).
  • Material Safety Data Sheet - N-Methyl-2-pyrrolidone. (2005, October 10). ScienceLab.com. [Link]

  • SAFETY DATA SHEET - n-Methyl-2-Pyrrolidone. (2020, April 1). RCI Labscan Limited. [Link]

  • Contamination in Amine Systems. (n.d.). Refining Community. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (2015, March 23). Stockholm University. [Link]

  • Control of Contaminates & Degradation Products in Amines During Sour Gas Treatment. (2016, November 7). OnePetro. [Link]

  • Chemical cleaning for removal of amine plant scaling. (2019, November 4). FQE Chemicals. [Link]

  • (3R)-(+)-3-(Dimethylamino)pyrrolidine. PubChem. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • 1,3-Dimethylpyrrolidin-2-one. PubChem. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (1999). World Health Organization. [Link]

  • N,n-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine. PubChemLite. [Link]

  • Chemical Properties of Benzeneethanamine, N,«alpha»-dimethyl- (CAS 7632-10-2). Cheméo. [Link]

Sources

Personal protective equipment for handling N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex research chemicals not merely as a compliance exercise, but as a predictable system of chemical behaviors. N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine is a highly reactive, lipophilic aliphatic diamine containing a pyrrolidine ring.

To safely operationalize this compound in drug development or synthetic workflows, we must first understand its molecular causality. The combination of a hydrocarbon backbone and secondary/tertiary amine functionalities imparts severe tissue corrosivity, high volatility, and aggressive nucleophilicity. Prior to implementing personal protective equipment (PPE), a thorough risk assessment and hierarchy of controls must be established[1].

The following guide provides a self-validating, causality-driven framework for handling this specific class of aliphatic amines.

Causality-Driven Hazard Assessment & PPE Selection

Aliphatic amines and pyrrolidine derivatives are severe irritants to the skin, eyes, and mucous membranes due to their caustic, basic nature[2][3]. Upon contact, these compounds rapidly saponify dermal lipids, causing deep tissue necrosis that is often not immediately painful. Furthermore, lower aliphatic amines are highly flammable liquids with flashpoints frequently below 0°C, and their heavier-than-air vapors present a severe inhalation and ignition hazard[2][4].

To mitigate these intrinsic hazards, PPE must be selected based on chemical breakthrough times and operational realities, rather than generic lab standards.

Quantitative Data & PPE Specifications
Safety ParameterSpecification / RecommendationScientific Causality / Rationale
Primary Hazard Class Corrosive, Flammable Liquid, Acute ToxinAmine basicity saponifies tissue; the hydrocarbon backbone increases volatility and flammability[2][3].
Hand Protection Butyl Rubber or Silver Shield GlovesStandard nitrile gloves provide insufficient breakthrough times for concentrated aliphatic amines and will rapidly degrade.
Eye Protection Chemical Splash Goggles + Face ShieldPrevents severe ocular damage and blindness from caustic vapor accumulation or liquid spattering[3].
Respiratory & Engineering Fume Hood (Face velocity >100 fpm)Vapors are heavier than air and produce severe respiratory tract irritation; local exhaust is mandatory[2].
Neutralizing Agent 1M Citric Acid or Sodium BisulfiteWeak acids prevent violent, localized exothermic boiling during acid-base quenching[2].

Experimental Protocols: Safe Handling & Reaction Setup

When integrating this compound into a synthetic workflow, the primary goal is to maintain a closed system that excludes oxygen (preventing ignition) and moisture (preventing amine degradation).

Step-by-Step Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity of at least 100 fpm. Clear the workspace of any concentrated mineral acids, heavy metal salts, or strong oxidizers to prevent incompatible, exothermic reactions[2][4].

  • Atmospheric Purging: Establish an inert atmosphere (Nitrogen or Argon) within the reaction vessel. The inherent flammability of pyrrolidine derivatives necessitates the strict exclusion of oxygen[4].

  • Material Transfer: Utilizing Schlenk line techniques or a gas-tight syringe, transfer the this compound. Causality: Closed-system transfers prevent the escape of heavier-than-air vapors that could travel along the benchtop to ignition sources[2].

  • Reaction Execution: Maintain the reaction temperature strictly below the solvent's boiling point. Monitor closely for exothermic spikes, which are highly common when aliphatic amines act as nucleophiles in substitution or alkylation reactions.

Workflow A 1. Fume Hood Preparation Verify flow >100 fpm & purge with N2 B 2. Material Transfer Use gas-tight syringe techniques A->B Flow Verified C 3. Reaction Execution Maintain inert atmosphere (N2/Ar) B->C Transferred D 4. Controlled Quenching Slow addition of 1M Citric Acid at 0°C C->D Reaction Complete E 5. Waste Segregation Store in non-halogenated basic waste D->E Neutralized

Operational workflow for handling and quenching pyrrolidine-derived aliphatic amines.

Waste Segregation & Disposal Plan

The disposal of aliphatic diamines requires careful neutralization. Because amines react vigorously with concentrated mineral acids, direct addition of reagents like HCl or H2SO4 will cause violent spattering and toxic vapor release[2].

Step-by-Step Quenching and Disposal Protocol:

  • Thermal Control: Submerge the completed reaction vessel in an ice-water bath (0°C) to suppress kinetic energy.

  • Controlled Quenching: Dropwise, add a weak acid such as 1M citric acid or aqueous sodium bisulfite while stirring vigorously. Causality: A weak acid ensures a controlled protonation of the pyrrolidine and aliphatic amine nitrogens, mitigating the exotherm[2].

  • Aqueous Extraction: Once the pH reaches ~7-8, extract the aqueous layer.

  • Waste Segregation: Transfer the neutralized aqueous waste to a designated, clearly labeled "Non-Halogenated Basic Waste" container. Never mix this stream with heavy metal waste, as certain amine derivatives can form unstable complexes[4].

Emergency Response & Spill Mitigation

In the event of a localized spill, rapid containment is critical to prevent vapor inhalation and flash fires. Do not use standard paper towels, as they do not suppress vapor release.

SpillResponse S1 Spill Identified Evacuate immediate area S2 Ventilation Control Maximize fume hood exhaust S1->S2 S3 Chemical Neutralization Apply Sodium Bisulfite/Citric Acid S2->S3 S4 Physical Absorption Deploy vermiculite or spill pads S3->S4 S5 Hazardous Disposal Seal in labeled secondary containment S4->S5

Step-by-step emergency spill mitigation pathway for aliphatic amine exposure.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.